molecular formula C13H9FO2 B067001 3'-Fluorobiphenyl-3-carboxylic acid CAS No. 168619-04-3

3'-Fluorobiphenyl-3-carboxylic acid

Numéro de catalogue: B067001
Numéro CAS: 168619-04-3
Poids moléculaire: 216.21 g/mol
Clé InChI: MZZYPWIFSCZUHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3'-Fluorobiphenyl-3-carboxylic acid is a versatile fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. Its core structure features a biphenyl scaffold substituted with a carboxylic acid moiety at the 3-position and a fluorine atom at the 3'-position of the distal ring. This strategic arrangement allows researchers to utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in constructing active pharmaceutical ingredients (APIs) and functional organic materials. The carboxylic acid group serves as a robust handle for amide coupling or esterification reactions, enabling facile integration into larger molecular architectures. Concurrently, the fluorine atom, a common bioisostere, can profoundly influence a compound's physicochemical properties, including metabolic stability, lipophilicity, and membrane permeability, making it invaluable in structure-activity relationship (SAR) studies during drug discovery. Its primary mechanism of action in research contexts is as a molecular scaffold and a modulator of electronic and steric properties within target systems. Researchers employ this compound in the development of receptor ligands, enzyme inhibitors, and liquid crystals, where its rigid, planar structure and the dipole moment introduced by the fluorine atom are critical for optimal target engagement and material performance.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZYPWIFSCZUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382215
Record name 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168619-04-3
Record name 3′-Fluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168619-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Fluorobiphenyl-3-carboxylic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. This palladium-catalyzed reaction is integral to the pharmaceutical and materials science sectors due to its mild conditions, broad functional group tolerance, and the commercial availability of diverse starting materials. The synthesis of biaryl carboxylic acids is particularly significant, as these structural motifs are prevalent in numerous biologically active molecules and advanced materials. This guide provides a detailed technical overview and experimental protocols for the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid, a valuable fluorinated biaryl compound, through the Suzuki coupling of 3-bromobenzoic acid and (3-fluorophenyl)boronic acid.[1] Fluorinated biphenyls are crucial building blocks in the development of pharmaceuticals and agrochemicals.[2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species ((3-fluorophenyl)boronic acid) is transferred to the palladium center. The base is crucial for activating the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Data Presentation: Reaction Parameters for Suzuki Coupling of Aryl Bromides with Arylboronic Acids

The following table summarizes typical quantitative data for Suzuki coupling reactions analogous to the synthesis of this compound. Note that optimal conditions may vary depending on the specific substrates and desired outcomes.

ParameterValue/ConditionSource
Aryl Halide 3-Bromobenzoic acid (1.0 mmol)[1]
Arylboronic Acid Arylboronic acid (1.2 mmol)[1]
Palladium Catalyst [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)[1]
Pd(PPh₃)₄ (3-5 mol%)[3]
Base K₂CO₃ (2.0-3.0 equiv)[1][4]
K₃PO₄ (1.5 equiv)[4]
Solvent System Toluene/Water (4:1)[1]
1,4-Dioxane/Water (4:1)[4]
Water[1]
Temperature Room Temperature to 100 °C[1][4]
Reaction Time 1.5 - 24 hours[1][4]
Reported Yield (Analogous Products) 3-(p-Tolyl)benzoic acid: 95%[1]
3-(4-Methoxyphenyl)benzoic acid: 99%[1]
3-(4-Fluorophenyl)benzoic acid: 89%[1]

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of 3-bromobenzoic acid with (3-fluorophenyl)boronic acid. Optimization may be necessary for specific applications.

Materials:
  • 3-Bromobenzoic acid (1.0 mmol, 1.0 eq)

  • (3-Fluorophenyl)boronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:
  • Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid, (3-fluorophenyl)boronic acid, and the base.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1][4]

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.[4]

  • Reaction Execution: Stir the reaction mixture vigorously. Heat the mixture to a temperature between 90-100 °C.[1][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[1]

  • Extraction and Washing: Wash the organic layer with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[1]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromobenzoic Acid (Ar-X) ArX->OxAdd PdII_Intermediate Ar-Pd(II)-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation ArBOH2 (3-Fluorophenyl)boronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product 3'-Fluorobiphenyl-3- carboxylic acid (Ar-Ar') RedElim->Product Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) setup Reaction Setup in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst reaction Heat and Stir Reaction Mixture (e.g., 90-100 °C, 12-24h) add_solvent_catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Cool to Room Temperature and Perform Aqueous Workup monitor->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous Sulfate and Concentrate wash->dry purify Purify Crude Product (Column Chromatography/Recrystallization) dry->purify product Final Product: This compound purify->product

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluorobiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-3-carboxylic acid (CAS No: 168619-04-3) is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring a biphenyl backbone with a fluorine substituent and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and material science.[1] The strategic incorporation of fluorine into drug candidates can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity, and acidity (pKa), which in turn influences pharmacokinetic and pharmacodynamic profiles.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in biological systems and for guiding its application in drug design and development.[1]

PropertyValueData TypeSource
Molecular Formula C₁₃H₉FO₂---[4][5]
Molecular Weight 216.21 g/mol ---[4][5]
Physical Form Solid, Light brown to brown powderExperimental[1][4]
Boiling Point 388.6 ± 25.0 °CPredicted[6]
pKa 4.08 ± 0.10Predicted[6]
LogP 3.94Calculated[5]
Water Solubility Poorly solubleQualitative[6]

Experimental Protocols

Accurate experimental determination of physicochemical properties is essential for validating computational predictions and for regulatory submissions. Standard protocols are described below.

Melting Point Determination by Capillary Method

The melting point provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[3]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 1-2 mm.[7]

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[3][7]

    • The sample is heated rapidly to a temperature approximately 15°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[3]

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[3]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is critical as it determines the ionization state of the molecule at a given pH, which affects solubility, absorption, and receptor binding.[1]

  • Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer, burette, reaction vessel.

  • Procedure:

    • A solution of this compound (e.g., 1 mM) is prepared in a suitable co-solvent system (due to its poor water solubility) and placed in the reaction vessel.

    • The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of 0.1 M HCl.

    • The solution is then titrated with standardized 0.1 M NaOH, added in small, precise increments.

    • The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

    • A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Apparatus: Centrifuge, shaker, HPLC or UV-Vis spectrophotometer, volumetric flasks.

  • Procedure:

    • n-Octanol and water (or a buffer solution like PBS at pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.

    • A known amount of this compound is dissolved in the n-octanol phase.

    • An equal volume of the aqueous phase is added, and the mixture is shaken or agitated until equilibrium is reached (typically for 1 hour).

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined analytically using a suitable technique like HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Solubility Determination

Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability.

  • Apparatus: Scintillation vials, constant temperature shaker/incubator, analytical balance, filtration system (e.g., 0.45 µm syringe filters), HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of solid this compound is added to a vial containing a known volume of the aqueous solvent (e.g., water or buffer at a specific pH).

    • The vial is sealed and agitated in a constant temperature shaker (e.g., at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method, such as HPLC. This concentration represents the equilibrium solubility.

Workflow and Logical Relationships

In a drug discovery context, the characterization of a novel compound like this compound follows a logical progression. The initial synthesis and purification are followed by the determination of fundamental properties, which then inform more complex biological and metabolic studies.

G cluster_0 Compound Preparation cluster_1 Physicochemical Profiling cluster_2 Biological & Metabolic Assessment Synthesis Synthesis & Purification Purity Purity Assessment (HPLC, NMR) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Aqueous Solubility Purity->Solubility pKa pKa Determination Purity->pKa LogP LogP Measurement Purity->LogP ADME In Vitro ADME Assays (e.g., Metabolic Stability) Solubility->ADME pKa->ADME LogP->ADME BioActivity Biological Activity Screening ADME->BioActivity LeadOpt Lead Optimization BioActivity->LeadOpt

Physicochemical characterization workflow in drug discovery.

References

Navigating the Spectroscopic Landscape of 3'-Fluorobiphenyl-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-3-carboxylic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structural characterization is crucial for understanding its chemical properties and potential interactions in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds, including 3-biphenylcarboxylic acid, 4-biphenylcarboxylic acid, 3-fluorobiphenyl, and various substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2~8.2 - 8.4t~1.71H
H-4~7.8 - 8.0dtJ ≈ 7.7, 1.31H
H-5~7.5 - 7.7t~7.71H
H-6~8.0 - 8.2dtJ ≈ 7.7, 1.31H
H-2'~7.3 - 7.5dtJ ≈ 7.8, 1.21H
H-4'~7.0 - 7.2dddJ ≈ 8.2, 2.6, 1.01H
H-5'~7.4 - 7.6tdJ ≈ 8.0, 5.51H
H-6'~7.3 - 7.5dddJ ≈ 9.8, 2.2, 1.81H
COOH> 12.0br s-1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-1~140 - 142-
C-2~128 - 130-
C-3~130 - 132-
C-4~129 - 131-
C-5~129 - 131-
C-6~133 - 135-
C-1'~142 - 144d, J ≈ 7-9
C-2'~114 - 116d, J ≈ 21-23
C-3'~161 - 164d, J ≈ 245-250
C-4'~115 - 117d, J ≈ 21-23
C-5'~130 - 132d, J ≈ 8-10
C-6'~122 - 124d, J ≈ 2-3
COOH~167 - 170-

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.

3. ¹H NMR Data Acquisition:

  • Experiment: A standard one-dimensional proton experiment.

  • Pulse Sequence: A simple pulse-acquire sequence (e.g., zg30).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

4. ¹³C NMR Data Acquisition:

  • Experiment: A one-dimensional carbon experiment with proton decoupling.

  • Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualizations

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

molecular_structure cluster_benzoic_acid Benzoic Acid Ring cluster_fluorophenyl Fluorophenyl Ring C1 C1 C2 C2-H C1->C2 C5 C5-H C2->C5 C3 C3 C3->C1 C4 C4-H C3->C4 C1_prime C1' C4->C1_prime Inter-ring bond C6 C6-H C5->C6 C6->C3 C_carboxyl C=O C_carboxyl->C1 OH OH C_carboxyl->OH C2_prime C2'-H C1_prime->C2_prime C5_prime C5'-H C2_prime->C5_prime C3_prime C3'-F C3_prime->C1_prime C4_prime C4'-H C3_prime->C4_prime C6_prime C6'-H C5_prime->C6_prime C6_prime->C3_prime nmr_workflow cluster_workflow NMR Spectral Analysis Workflow A Acquire 1D NMR Spectra (1H, 13C) B Process Spectra (FT, Phasing, Referencing) A->B C Analyze 1H NMR (Integration, Multiplicity, J-coupling) B->C D Analyze 13C NMR (Chemical Shifts, C-F Coupling) B->D E Propose Preliminary Structure C->E D->E F Acquire 2D NMR if needed (COSY, HSQC, HMBC) E->F Ambiguities? H Final Structure Elucidation E->H No Ambiguities G Refine Structure and Assignments F->G G->H

The Ascendance of Fluorinated Biphenyl Carboxylic Acids: A Technical Guide to Their Discovery and Enduring Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of fluorinated biphenyl carboxylic acids. This class of compounds, prominently represented by the nonsteroidal anti-inflammatory drugs (NSAIDs) diflunisal and flurbiprofen, has had a profound impact on medicinal chemistry and beyond. The strategic incorporation of fluorine atoms into the biphenyl scaffold imparts unique physicochemical and pharmacological properties, leading to enhanced therapeutic efficacy and metabolic stability. This document delves into the historical context of their development as superior alternatives to traditional salicylates, their primary mechanism of action as cyclooxygenase (COX) inhibitors, and their structure-activity relationships. Furthermore, it explores their emerging applications in materials science, highlighting the versatility of this chemical motif. Detailed experimental protocols for the synthesis of key compounds are provided, alongside a thorough compilation of quantitative data on their biological activity and physicochemical properties. Visualizations of the arachidonic acid signaling pathway and a typical drug discovery workflow are included to facilitate a deeper understanding of their biological context and development process.

Discovery and Historical Context: A Quest for Safer and More Potent Analgesics

The story of fluorinated biphenyl carboxylic acids is deeply rooted in the pursuit of improved anti-inflammatory and analgesic agents with better safety profiles than existing therapies, particularly aspirin.

1.1. The Emergence of Diflunisal: A Merck Sharp & Dohme Endeavor

In the mid-20th century, Merck Sharp & Dohme embarked on a mission to develop a superior salicylate. Their research culminated in the discovery of diflunisal (5-(2,4-difluorophenyl)salicylic acid) in 1971.[1][2] The strategic addition of a difluorophenyl group at the C5 position of salicylic acid was a key innovation, resulting in a molecule with enhanced potency, a longer duration of action, and a more favorable gastrointestinal tolerance profile compared to aspirin.[2][3] Unlike aspirin, which has an O-acetyl group and irreversibly inhibits cyclooxygenase (COX), diflunisal is a non-acetylated salicylate that acts as a reversible COX inhibitor.[3]

1.2. The Boots Company and the Development of Flurbiprofen

Parallel to the work at Merck, the Boots Company in the United Kingdom was also investigating potent anti-inflammatory agents. Their research led to the synthesis of flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid). Flurbiprofen, a propionic acid derivative, emerged as a powerful NSAID with analgesic and antipyretic properties.[4]

Significance in Drug Discovery and Beyond

The introduction of fluorine into the biphenyl carboxylic acid structure has profound implications for a molecule's properties and biological activity.

2.1. Enhanced Pharmacological Profile

Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its acidity (pKa) and its ability to interact with biological targets.[5][6][7][8][9] This often translates to increased potency and selectivity. Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the drug, leading to a longer half-life and improved pharmacokinetic profile.[10][11][12][13]

2.2. Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The primary mechanism of action for the NSAID class of fluorinated biphenyl carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[14] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4][15][16] By blocking this pathway, these drugs effectively reduce the production of pro-inflammatory prostaglandins.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Stomach Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Stomach FBCA Fluorinated Biphenyl Carboxylic Acids (NSAIDs) FBCA->COX1 Inhibition FBCA->COX2 Inhibition

Arachidonic Acid Signaling Pathway and NSAID Inhibition.

2.3. Applications in Materials Science

The unique properties of fluorinated biphenyls also lend themselves to applications in materials science. Their rigid structure and the presence of fluorine can lead to the formation of liquid crystalline phases.[17][18][19][20][21] These materials are of interest for their potential use in displays and other advanced technologies. Fluorinated polymers derived from these building blocks can exhibit low surface energies and high thermal stability.[19][20][21]

Quantitative Data

The following tables summarize key quantitative data for representative fluorinated biphenyl carboxylic acids.

Table 1: Cyclooxygenase Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diflunisal~1~2.8~0.36
Flurbiprofen~0.1~0.3~0.33
Celecoxib (Reference)~15~0.04~375

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[22][23][24][25][26]

Table 2: Pharmacokinetic Properties in Humans

CompoundBioavailability (%)Protein Binding (%)Half-life (hours)Primary Route of Elimination
Diflunisal>90>998-12Renal (as glucuronide conjugates)
Flurbiprofen>95>993-4Renal (as metabolites)

Data compiled from publicly available pharmacokinetic studies.[10][11][12][13]

Table 3: Physicochemical Properties

CompoundpKalogPMolecular Weight ( g/mol )
Diflunisal~3.3~4.5250.20
Flurbiprofen~4.2~4.16244.26

pKa and logP values are estimates and can vary with experimental conditions.[5][6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of diflunisal and flurbiprofen, representing common synthetic strategies for this class of compounds.

4.1. Synthesis of Diflunisal via Suzuki Coupling

The Suzuki coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of biphenyl structures.

Synthesis_Workflow Start Starting Materials (e.g., Aryl Halide, Boronic Acid) Reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Final Product (Fluorinated Biphenyl Carboxylic Acid) Analysis->Final

References

3'-Fluorobiphenyl-3-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its structural properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an illustration of its application in the context of drug discovery, specifically as a scaffold for enzyme inhibitors.

Chemical and Physical Properties

This compound, with the CAS Number 168619-04-3 , is a solid at room temperature.[1] The introduction of a fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest in medicinal chemistry.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 168619-04-3[1]
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
Form Solid[1]
Predicted Boiling Point 388.6 ± 25.0 °C[3]
LogP 3.94[4]
Predicted pKa 4.08 ± 0.10[3]
Solubility Poorly soluble in water; soluble in alcohols and ethers.[3]

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of similar biphenyl carboxylic acids.[5]

Reactants:

  • 3-Bromobenzoic acid

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(EDTA) solution)[5][6]

  • Base (e.g., Sodium Carbonate, Na₂CO₃)[5]

  • Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium bromide, TBAB)[5]

  • Solvent (e.g., 1,4-Dioxane and water or Toluene and water)[6]

Procedure:

  • Reaction Setup: In a screw-cap reactor, combine 3-bromobenzoic acid (1.0 eq), 3-fluorophenylboronic acid (1.05 eq), sodium carbonate (2 eq), and TBAB (0.01 eq).[5]

  • Solvent and Catalyst Addition: Add water and a 10 mM solution of the palladium catalyst. For every 1 mmol of aryl bromide, use 2 mL of water and 0.3 mL of the catalyst solution.[5]

  • Reaction Conditions: Seal the reactor tightly and heat the mixture to 100°C with stirring for 5 hours.[5]

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL/mmol of aryl bromide) and extract with a 5% sodium bicarbonate solution (4 x 10 mL/mmol of aryl bromide).[5]

    • Combine the basic aqueous extracts and acidify to a pH of 3 by the dropwise addition of concentrated hydrochloric acid while stirring.[5]

    • Extract the acidified aqueous layer with ethyl acetate (3 x 10 mL/mmol of aryl bromide).[5]

  • Purification:

    • Combine the organic extracts and wash with water and then brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

    • If necessary, the crude product can be further purified by preparative HPLC or recrystallization.[5]

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated biphenyl carboxylic acids are important structural motifs in the design of bioactive molecules. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, key attributes for drug candidates.[2] These compounds often serve as scaffolds for the synthesis of enzyme inhibitors.

Role as a Scaffold for Enzyme Inhibitors

Derivatives of biphenyl carboxylic acids have been investigated as inhibitors for various enzymes, including Fatty Acid Amide Hydrolase (FAAH) and Diacylglycerol O-Acyltransferase-1 (DGAT-1).[7][8] The carboxylic acid group can act as a key binding moiety within the active site of an enzyme, while the biphenyl structure provides a scaffold for further functionalization to optimize potency and selectivity.

The logical workflow for utilizing this compound in the early stages of drug discovery for developing an enzyme inhibitor is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A This compound (Scaffold) B Chemical Modification (e.g., Amide Coupling) A->B Functionalization C Library of Derivatives B->C Diversification D Enzyme Inhibition Assay (e.g., FAAH, DGAT-1) C->D High-Throughput Screening E Hit Identification D->E Primary Screen F Structure-Activity Relationship (SAR) Studies E->F Analysis F->B Iterative Design G Lead Compound F->G Selection H ADME/Tox Profiling G->H Safety & PK I In Vivo Efficacy Studies H->I Preclinical Testing

Drug discovery workflow using the target compound.

Signaling Pathways and Biological Targets

While this compound itself is primarily a synthetic intermediate, its derivatives have been designed to target specific enzymes involved in various signaling pathways. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH) modulate the endocannabinoid system, which is implicated in pain and inflammation.[7] Similarly, inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1) affect triglyceride synthesis and are explored for the treatment of metabolic disorders like obesity and diabetes.[8]

The general mechanism of action for a competitive inhibitor derived from this scaffold involves binding to the active site of the target enzyme, thereby preventing the natural substrate from binding and being processed.

G cluster_pathway Enzyme Inhibition Pathway Enzyme Target Enzyme (e.g., FAAH) Product Biological Product Enzyme->Product Catalyzes Reaction No_Product Inhibition of Product Formation Enzyme->No_Product Substrate Natural Substrate Substrate->Enzyme Binds to Active Site Inhibitor 3'-Fluorobiphenyl-3-carboxylic acid Derivative Inhibitor->Enzyme Competitively Binds to Active Site

Mechanism of competitive enzyme inhibition.

Conclusion

This compound is a versatile and valuable building block for researchers in synthetic chemistry, medicinal chemistry, and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of the fluorine atom provides desirable properties for the development of novel enzyme inhibitors and other functional molecules. This guide serves as a foundational resource for professionals seeking to utilize this compound in their research and development endeavors.

References

Solubility Profile of 3'-Fluorobiphenyl-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Fluorobiphenyl-3-carboxylic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings. Understanding the solubility of this compound is crucial for its application in pharmaceutical development, chemical synthesis, and material science.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a biphenyl backbone with a fluorine atom and a carboxylic acid group, suggests it is a solid at room temperature and likely soluble in some organic solvents. While specific quantitative data is scarce, related compounds like 4'-Fluorobiphenyl-3-carboxylic acid are noted to be soluble in alcohols and ethers, though poorly soluble in water.[1] The solubility of carboxylic acids in organic solvents can be influenced by factors such as the polarity of the solvent, temperature, and the presence of water.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) has not been found in peer-reviewed literature or publicly available databases. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following sections.

Table 1: Solubility of this compound in Common Organic Solvents

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
MethanolAlcoholUser DefinedTo Be DeterminedTo Be Determined
EthanolAlcoholUser DefinedTo Be DeterminedTo Be Determined
AcetoneKetoneUser DefinedTo Be DeterminedTo Be Determined
Ethyl AcetateEsterUser DefinedTo Be DeterminedTo Be Determined
Diethyl EtherEtherUser DefinedTo Be DeterminedTo Be Determined
TetrahydrofuranEtherUser DefinedTo Be DeterminedTo Be Determined
TolueneHydrocarbonUser DefinedTo Be DeterminedTo Be Determined
HexaneHydrocarbonUser DefinedTo Be DeterminedTo Be Determined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Method (Gravimetric Analysis)

This method involves creating a saturated solution of the compound and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[2][3][4]

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or water bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

  • Transfer the supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. An oven set to a temperature below the boiling point of the solvent and the melting point of the compound can also be used.

  • Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.

  • The mass of the dissolved solid is the final weight minus the initial weight of the empty container.

  • Calculate the solubility in g/100 mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow undissolved solid to settle C->D E Withdraw known volume of supernatant D->E F Transfer to pre-weighed container E->F G Evaporate solvent F->G H Weigh solid residue G->H I Calculate solubility H->I

Caption: Workflow for the Gravimetric Equilibrium Solubility Method.

UV/Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs light in the UV/Vis spectrum. A calibration curve must first be generated.

Materials:

  • This compound

  • Selected organic solvents

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure: Part 1: Preparation of Calibration Curve

  • Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

  • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

Part 2: Solubility Measurement

  • Prepare a saturated solution as described in the gravimetric method (steps 1-4).

  • Withdraw a small, known volume of the supernatant.

  • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution.

  • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

G cluster_calibration Calibration Curve Generation cluster_measurement Solubility Measurement A Prepare stock solution of known concentration B Create series of standard solutions by dilution A->B C Measure absorbance of each standard at λmax B->C D Plot Absorbance vs. Concentration C->D H Determine concentration from calibration curve D->H Use curve E Prepare saturated solution F Withdraw and dilute supernatant E->F G Measure absorbance of diluted sample F->G G->H I Calculate original concentration (solubility) H->I

Caption: Workflow for the UV/Vis Spectrophotometric Solubility Method.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

  • Solvent Polarity: Generally, polar compounds dissolve well in polar solvents, and non-polar compounds dissolve well in non-polar solvents ("like dissolves like"). The presence of both a polar carboxylic acid group and a largely non-polar biphenyl structure in this compound will result in varying degrees of solubility across a range of solvents.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. It is important to control and report the temperature at which solubility is determined.

  • Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly affected by the presence of water.[5]

Conclusion

References

A Technical Guide to the Biological Activity of Fluorobiphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of a series of fluorinated biphenyl carboxylic acid derivatives, with a primary focus on their anti-inflammatory properties. Due to the limited availability of public research on 3'-Fluorobiphenyl-3-carboxylic acid, this document centers on the closely related and well-studied derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid. These compounds serve as valuable proxies for understanding the potential therapeutic applications of this chemical class.

Introduction

Biphenyl carboxylic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities. The introduction of a fluorine atom to the biphenyl scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide summarizes the key findings related to the anti-inflammatory activity of 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Anti-Inflammatory Activity

The primary biological activity investigated for these derivatives is their anti-inflammatory effect. Several novel compounds derived from 2-(3-fluorobiphenyl-4-yl) propanohydrazide have been synthesized and evaluated for their in vivo anti-inflammatory properties. The standard experimental model used is the egg-albumin or carrageenan-induced paw edema in rats, a well-accepted acute inflammation model.

Quantitative Data Summary

The anti-inflammatory activity is typically measured as the percentage of edema inhibition compared to a control group. The performance of the test compounds is often benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.

Compound IDChemical Name / Structure ClassDosageTime (h)% Edema InhibitionReference Drug (% Inhibition)
[3c] Cyclicimide derivative20 mg/kg138.09Flurbiprofen (42.85)
240.00Flurbiprofen (45.00)
341.66Flurbiprofen (47.91)
[4b] Hydrazone derivative20 mg/kg140.47Flurbiprofen (42.85)
242.50Flurbiprofen (45.00)
343.75Flurbiprofen (47.91)
[4c] Hydrazone derivative20 mg/kg142.85Flurbiprofen (42.85)
245.00Flurbiprofen (45.00)
347.91Flurbiprofen (47.91)
[7d] Aza-β-lactam derivative20 mg/kg145.23Flurbiprofen (42.85)
247.50Flurbiprofen (45.00)
350.00Flurbiprofen (47.91)
[8d] Oxazepine derivative20 mg/kg147.61Flurbiprofen (42.85)
250.00Flurbiprofen (45.00)
352.08Flurbiprofen (47.91)

Table 1: In vivo anti-inflammatory activity of 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives in the egg-albumin induced rat paw edema model.[1]

Notably, some of these derivatives, particularly the aza-β-lactam [7d] and the oxazepine [8d], demonstrated anti-inflammatory activity comparable to or even exceeding that of the standard drug flurbiprofen.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of these compounds.

In Vivo Anti-Inflammatory Activity: Rat Paw Edema Test

This protocol is based on the egg-albumin induced paw edema model in rats, a standard method for screening acute anti-inflammatory activity.

3.1.1. Animals

  • Wistar albino rats of either sex, weighing between 150-200g, are used.

  • Animals are housed under standard laboratory conditions (12h light/dark cycle, 25±2°C).

  • They are given free access to a standard pellet diet and water ad libitum.

  • Rats are fasted overnight before the experiment.

3.1.2. Procedure

  • Animals are randomly divided into a control group, a standard group, and test groups, with each group containing at least six animals.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The control group receives only the vehicle (e.g., a 1% solution of carboxymethyl cellulose).

  • The standard group is administered a reference NSAID, such as flurbiprofen, typically at a dose of 20 mg/kg body weight.

  • The test groups are treated with the synthesized derivatives at a specified dose (e.g., 20 mg/kg body weight). All administrations are done orally.

  • After 30 minutes of drug administration, 0.1 ml of 1% freshly broken egg-albumin is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

  • The paw volume is measured again at 1, 2, and 3 hours after the egg-albumin injection.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = (1 - Vt/Vc) x 100 Where:

    • Vt = mean increase in paw volume in the test group

    • Vc = mean increase in paw volume in the control group

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway

The anti-inflammatory action of many NSAIDs, including flurbiprofen and likely its derivatives, is primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

G Prostaglandin Synthesis Pathway and NSAID Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 (Cyclooxygenase) Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Fluorobiphenyl Carboxylic Acid Derivatives) NSAIDs->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

Experimental Workflow for Anti-Inflammatory Screening

The process of evaluating the anti-inflammatory potential of new chemical entities follows a structured workflow from synthesis to in vivo testing.

G Workflow for Anti-Inflammatory Drug Screening cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Start Start Material (2-(3-fluorobiphenyl-4-yl) propanohydrazide) Synthesis Synthesis of Derivatives Start->Synthesis Characterization Structural Characterization (FT-IR, NMR) Synthesis->Characterization Animal_Grouping Animal Grouping (Control, Standard, Test) Characterization->Animal_Grouping Dosing Oral Administration of Compounds Animal_Grouping->Dosing Induction Induction of Edema (Egg-Albumin) Dosing->Induction Measurement Paw Volume Measurement Induction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Comparison Compare with Standard Drug Calculation->Comparison Conclusion Conclusion on Anti-Inflammatory Activity Comparison->Conclusion

Caption: Experimental workflow for screening new anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study is not available, initial findings suggest that modification of the carboxylic acid group of the parent propanoic acid into various heterocyclic systems like oxazepines and aza-β-lactams can lead to enhanced anti-inflammatory activity.[1] This is a common strategy in NSAID design to improve the therapeutic index by potentially reducing the direct gastric irritation associated with the free carboxylic acid moiety. The electronic and steric nature of the substituents on these heterocyclic rings also appears to play a crucial role in the observed activity.

Conclusion and Future Directions

Derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid have demonstrated promising anti-inflammatory activities in preclinical models. The data presented herein indicates that several novel heterocyclic derivatives are potent anti-inflammatory agents, with some showing efficacy superior to flurbiprofen. Future research in this area should focus on:

  • Expanding the library of derivatives to establish a more detailed structure-activity relationship.

  • Investigating the specific inhibitory activity against COX-1 and COX-2 isoforms to understand the selectivity and potential for reduced side effects.

  • Conducting further toxicological and pharmacokinetic studies to assess the drug-like properties of the most potent compounds.

  • Exploring the biological activities of these compounds in other therapeutic areas where inflammation plays a key role.

This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting a promising chemical scaffold for the design of new anti-inflammatory agents.

References

The Impact of Fluorine Substitution on the Electronic Properties of Biphenyl Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into biphenyl scaffolds is a powerful tool in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of how fluorine substitution modifies the electronic properties of biphenyl systems. By leveraging its unique electronic characteristics—high electronegativity and the ability to engage in resonance—fluorine can profoundly influence a molecule's dipole moment, ionization potential, electron affinity, and frontier molecular orbitals. These modifications, in turn, affect crucial parameters for drug development, such as metabolic stability, binding affinity, and membrane permeability. This guide presents a compilation of quantitative data, detailed experimental protocols for the synthesis and analysis of fluorinated biphenyls, and visual representations of key concepts and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Biphenyl and its derivatives are privileged structures in a vast array of pharmacologically active compounds and functional materials. The introduction of fluorine can dramatically alter the physicochemical properties of the parent molecule without significantly increasing its steric bulk. The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine creates strong local dipoles and can alter the overall electronic distribution of the biphenyl system, impacting non-covalent interactions with biological targets.[1] Understanding the nuanced electronic effects of fluorination is therefore critical for the rational design of novel therapeutics and materials.

This guide will explore the fundamental principles governing the electronic modifications induced by fluorine in biphenyl systems, supported by experimental and computational data.

Electronic Properties of Fluorinated Biphenyl Systems

The electronic properties of biphenyl systems are intricately linked to the number and position of fluorine substituents. The interplay of fluorine's strong negative inductive effect (-I) and its positive mesomeric, or resonance, effect (+M) governs the final electronic landscape of the molecule.[2]

Key Electronic Properties Modified by Fluorination:

  • Dipole Moment: The introduction of the highly electronegative fluorine atom creates a significant bond dipole. The overall molecular dipole moment is a vector sum of all bond dipoles and is highly dependent on the substitution pattern. Symmetrical substitution can lead to a cancellation of bond dipoles, resulting in a low or zero net dipole moment, while asymmetrical substitution can lead to a substantial molecular dipole.

  • Ionization Potential (IP): The ionization potential, the energy required to remove an electron, is generally increased by the presence of electron-wthdrawing fluorine atoms. This is due to the stabilization of the highest occupied molecular orbital (HOMO).[3]

  • Electron Affinity (EA): The electron affinity, the energy released upon adding an electron, is also generally increased with fluorine substitution. Fluorine's electron-withdrawing nature stabilizes the lowest unoccupied molecular orbital (LUMO), making the molecule more receptive to accepting an electron.[3]

  • HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Fluorination can modulate this gap, with the specific effect depending on the substitution pattern and its influence on the energies of the frontier orbitals.[4]

Quantitative Data on Electronic Properties

The following tables summarize key electronic and physical properties of a selection of fluorinated biphenyl derivatives, providing a comparative overview.

Table 1: Physical Properties of Selected Fluorinated Biphenyl Derivatives

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP)C₁₆H₁₆F₂246.30105–10777
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE)C₁₄H₁₀F₂O232.2371–7279
3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP)C₁₄H₁₂F₂O₂250.24-72
3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP)C₁₂H₇F₂NO₂235.1992–9380
(3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS)C₁₃H₁₀F₂S236.28--

Data sourced from a study on novel fluorinated biphenyl compounds.[3]

Table 2: Calculated Electronic Properties of Selected Fluorinated Biphenyl Derivatives

CompoundIonization Potential (IP) (eV)Electron Affinity (EA) (eV)
TBDFBP6.44-
DFBPE6.812.25
DFDMBP5.831.25
DFNBP6.993.11
DFBPMS-1.36

Data obtained from Density Functional Theory (DFT) calculations.[3]

Experimental Protocols

The synthesis and characterization of fluorinated biphenyl systems rely on a suite of modern chemical and analytical techniques. This section provides detailed methodologies for key experiments.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds, including fluorinated biphenyls.[5]

Objective: To synthesize a fluorinated biphenyl derivative via a palladium-catalyzed cross-coupling reaction between a fluorinated aryl halide and an arylboronic acid.

Materials:

  • Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., potassium carbonate - K₂CO₃)

  • Solvent system (e.g., a mixture of tetrahydrofuran (THF), toluene, and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: In a Schlenk flask, combine the fluorinated aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen) to remove oxygen.

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium catalyst (e.g., 5 mol%) and the phosphine ligand (e.g., 15 mol%) in the solvent mixture under an inert atmosphere.

  • Reaction Setup: Add the catalyst/ligand solution to the Schlenk flask containing the reactants.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 95-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Techniques

¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of fluorinated biphenyls. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[6]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified fluorinated biphenyl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Acquisition Parameters (Representative):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard one-pulse experiment

  • Spectral Width: Typically large (e.g., 200-250 ppm) to encompass the wide range of fluorine chemical shifts.

  • Number of Scans: 128 or more, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: An external or internal standard, such as CFCl₃ (0 ppm), can be used.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Procedure:

  • Prepare a stock solution of the fluorinated biphenyl of known concentration in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

  • Prepare a series of dilutions from the stock solution.

  • Record the UV-Vis spectrum for each solution, typically from 200 to 400 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λ_max).

XRD provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Crystal Growth Procedure (Slow Evaporation):

  • Dissolve the purified fluorinated biphenyl in a suitable solvent or solvent mixture in which it is moderately soluble.[7][8]

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[9]

  • Select a well-formed single crystal for analysis.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and rationalizing the electronic properties of molecules.[10]

Protocol for Electronic Property Calculation:

  • Structure Optimization: The geometry of the fluorinated biphenyl molecule is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as:

    • HOMO and LUMO energies: Used to calculate the HOMO-LUMO gap.

    • Ionization Potential and Electron Affinity: Can be estimated using Koopmans' theorem or from the energy difference between the neutral and ionized species.

    • Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecular surface.

    • Dipole Moment: Calculated from the electronic distribution.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important workflows and relationships in the study of fluorinated biphenyl systems.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Suzuki-Miyaura Cross-Coupling purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr uv_vis UV-Vis Spectroscopy structure Structure Elucidation nmr->structure xrd Single-Crystal XRD properties Electronic Property Determination uv_vis->properties xrd->structure

Caption: Experimental workflow for the synthesis and characterization of fluorinated biphenyls.

fluorine_effects cluster_properties Electronic Properties cluster_applications Implications in Drug Development fluorine Fluorine Substitution dipole Dipole Moment fluorine->dipole -I and +M effects ip Ionization Potential fluorine->ip Stabilizes HOMO ea Electron Affinity fluorine->ea Stabilizes LUMO homo_lumo HOMO-LUMO Gap fluorine->homo_lumo Modulates orbital energies binding Binding Affinity dipole->binding permeability Membrane Permeability dipole->permeability stability Metabolic Stability ip->stability ea->binding homo_lumo->binding

Caption: Logical relationship of fluorine's electronic effects on molecular properties.

computational_workflow cluster_outputs Calculated Properties start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes sp Single-Point Energy Calculation check->sp No homo_lumo HOMO/LUMO Energies sp->homo_lumo ip_ea IP / EA sp->ip_ea mep MEP sp->mep dipole Dipole Moment sp->dipole

Caption: Workflow for the computational analysis of fluorinated biphenyls using DFT.

Conclusion

The deliberate and strategic fluorination of biphenyl systems offers a versatile approach to fine-tune their electronic properties for specific applications in drug discovery and materials science. A thorough understanding of the interplay between inductive and resonance effects, guided by both experimental data and computational modeling, is essential for predicting the impact of fluorine substitution. This technical guide provides a foundational resource for researchers, offering both the theoretical background and practical methodologies required to explore the rich chemical space of fluorinated biphenyls. The continued investigation into these fascinating molecules holds significant promise for the development of next-generation therapeutics and advanced materials.

References

A Technical Guide to Theoretical and Computational Studies of 3'-Fluorobiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound, alongside generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their versatile biological activities.[1] The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[2] this compound, with its distinct substitution pattern, presents an interesting scaffold for further investigation. Computational and theoretical studies are invaluable tools for predicting the molecular properties and potential bioactivity of such compounds, thereby guiding synthetic efforts and experimental design.

Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful methods to investigate the properties of this compound at the molecular level. These studies can provide insights into its geometry, electronic structure, and potential interactions with biological macromolecules.

Computational Methodologies

A robust computational approach for studying fluorinated biphenyl derivatives typically involves Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective method for these systems.[3][4] For accurate calculations of molecular geometries and electronic properties, a triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), is recommended.[5][6]

Workflow for Computational Analysis:

G start Initial Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic hirshfeld Hirshfeld Surface Analysis geom_opt->hirshfeld docking Molecular Docking geom_opt->docking thermo Thermodynamic Properties freq_calc->thermo end Data Analysis & Interpretation thermo->end electronic->end hirshfeld->end docking->end

Caption: A typical workflow for the computational analysis of this compound.

Key Computed Properties

The following table summarizes the key properties of this compound that can be obtained from computational studies.

PropertyDescriptionTypical Computational Method
Optimized Geometry Provides the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.DFT (B3LYP/6-311+G(d,p))
Electronic Properties Includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. The electrostatic potential (ESP) map reveals regions of positive and negative charge.DFT (B3LYP/6-311+G(d,p))
Vibrational Frequencies Calculated frequencies can be compared with experimental IR and Raman spectra to confirm the structure.DFT (B3LYP/6-311+G(d,p))
Thermodynamic Properties Enthalpy, entropy, and Gibbs free energy can be calculated to understand the stability of the molecule.DFT (B3LYP/6-311+G(d,p))
Hirshfeld Surface Analysis Visualizes and quantifies intermolecular interactions in the solid state, providing insights into crystal packing.[3]Based on DFT electron density
Molecular Docking Score Predicts the binding affinity and mode of interaction of the molecule with a target protein, useful for drug discovery.[3][7]AutoDock Vina or similar

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds.[2][8][9][10][11]

Reaction Scheme:

G reactant1 3-Bromobenzoic acid catalyst Pd Catalyst Base reactant1->catalyst reactant2 3-Fluorophenylboronic acid reactant2->catalyst product This compound catalyst->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the mixture to reflux with stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent, such as an ethanol/water mixture.[12][13][14]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.[15]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7-8.5 ppm) and a characteristic broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a downfield signal for the carboxylic acid carbonyl carbon (around 170 ppm).

  • ¹⁹F NMR: Fluorine NMR will show a signal characteristic of the fluorine atom on the aromatic ring.

Sample Preparation Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18]

Expected Characteristic Peaks:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration, often very broad due to hydrogen bonding.
C=O (Carboxylic Acid)1720-1680Carbonyl stretching vibration.
C=C (Aromatic)1600-1450Aromatic ring stretching vibrations.
C-F (Aryl Fluoride)1250-1100Stretching vibration.

Sample Preparation Protocol (KBr Pellet):

  • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[1][19][20][21][22]

Protocol:

  • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.

  • The spectrum is expected to show absorption bands characteristic of the biphenyl chromophore.

Applications in Drug Development

The structural features of this compound make it a potential candidate for drug development. The biphenyl scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs). The fluorine substitution can enhance binding affinity to target proteins and improve metabolic stability.[23] Molecular docking studies can be employed to predict the binding of this compound to various biological targets, such as cyclooxygenase (COX) enzymes, to assess its potential as an anti-inflammatory agent.[7][24]

Logical Flow for Drug Discovery Application:

G start Identify Biological Target docking Molecular Docking of This compound start->docking synthesis Synthesis and Purification docking->synthesis in_vitro In Vitro Biological Assays synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Development lead_opt->end

References

Methodological & Application

Experimental protocol for Suzuki coupling of 3-bromobenzoic acid and 3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely utilized in pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse starting materials.[3][4] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 3-fluorophenylboronic acid to synthesize 3-(3-fluorophenyl)benzoic acid, a valuable building block in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species (3-fluorophenylboronic acid) is transferred to the palladium center.[1] The base is crucial for the activation of the boronic acid.[2]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 3-fluorophenylboronic acid. Optimization may be necessary for specific scales or purity requirements.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Reaction Setup:

  • To a dry round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 equiv), 3-fluorophenylboronic acid (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to ensure an inert atmosphere, which is crucial to minimize homocoupling byproducts.[5]

Solvent Addition and Reaction:

  • Add anhydrous toluene and degassed water (a common ratio is 4:1 or 5:1 toluene to water) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to 3-bromobenzoic acid.[5] The solvent mixture should be thoroughly degassed by bubbling an inert gas through it for at least 20 minutes.[5]

  • Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to ensure the product is in its carboxylic acid form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

Purification:

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(3-fluorophenyl)benzoic acid. Alternatively, recrystallization can be employed for purification.[6]

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids under different conditions.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.595[5]
24-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.592[5]
34-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.599[5]
44-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.589[5]
5Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane / H₂O8018High[5]

Note: Yields are highly dependent on the specific reaction conditions and may require optimization.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: 3-Bromobenzoic Acid 3-Fluorophenylboronic Acid K₃PO₄ B Add Catalyst System: Pd(OAc)₂ + RuPhos in Toluene A->B C Purge with Inert Gas (Ar/N₂) B->C D Add Degassed Solvents (Toluene/H₂O) C->D E Heat to 100 °C with Vigorous Stirring (12-24 h) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT & Acidify (HCl) F->G H Extract with Ethyl Acetate G->H I Wash with H₂O & Brine H->I J Dry (MgSO₄) & Concentrate I->J K Column Chromatography or Recrystallization J->K L Pure 3-(3-Fluorophenyl)benzoic Acid K->L

Caption: Experimental workflow for the Suzuki coupling of 3-bromobenzoic acid.

References

Application Notes and Protocols: 3'-Fluorobiphenyl-3-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-3-carboxylic acid is a versatile bifunctional organic molecule that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a fluorinated biphenyl backbone and a carboxylic acid moiety, makes it an attractive building block in medicinal chemistry. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in drug discovery and development, with a particular focus on its application in the synthesis of γ-secretase modulators for the potential treatment of Alzheimer's disease.

Key Applications

This compound and its derivatives are primarily explored as intermediates for the synthesis of:

  • γ-Secretase Modulators: These compounds are investigated for the treatment of Alzheimer's disease. They aim to allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides. The goal is to shift the production from the aggregation-prone Aβ42 peptide to shorter, less toxic forms.

  • Anti-inflammatory Agents: The biphenyl-carboxylic acid scaffold is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Analgesics and Antipyretics: Derivatives have shown potential in pain and fever reduction.

  • Antibiotics: Certain derivatives have been investigated for their antibacterial properties.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from commercially available starting materials, 3-bromobenzoic acid and (3-fluorophenyl)boronic acid, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromobenzoic acid

  • (3-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask to achieve a final concentration of approximately 0.2 M with respect to the 3-bromobenzoic acid.

  • Reaction Execution: Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the 1,4-dioxane using a rotary evaporator.

    • Dilute the remaining aqueous mixture with 100 mL of deionized water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the aqueous layer three times with 100 mL of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a white to off-white solid.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Melting Point 160-164 °C
Protocol 2: Synthesis of a γ-Secretase Modulator Intermediate

This protocol outlines the conversion of this compound to an amide, a common step in the synthesis of more complex pharmaceutical compounds like γ-secretase modulators.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A primary or secondary amine (e.g., a substituted aniline or piperazine derivative)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Cool the solution in an ice bath and slowly add thionyl chloride or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution in an ice bath.

    • Slowly add the acid chloride solution to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization to yield the final product.

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from starting materials to a potential pharmaceutical intermediate.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Amide Formation Start1 3-Bromobenzoic Acid Catalyst1 Pd(OAc)₂ / PPh₃ K₂CO₃ Intermediate This compound Start2 (3-Fluorophenyl)boronic Acid Catalyst1->Intermediate 80-90°C Reagent2 1. SOCl₂ 2. Et₃N Intermediate->Reagent2 FinalProduct Amide Intermediate for γ-Secretase Modulator Amine Primary/Secondary Amine Reagent2->FinalProduct

Caption: Workflow for the synthesis of a γ-secretase modulator intermediate.

γ-Secretase Modulation in Alzheimer's Disease

Derivatives of this compound can act as γ-secretase modulators. This pathway is a key target in Alzheimer's disease research.

Gamma_Secretase_Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase cleavage gamma_secretase γ-Secretase Complex beta_secretase->gamma_secretase C99 fragment Abeta42 Aβ42 (toxic) gamma_secretase->Abeta42 Abeta_short Shorter Aβ peptides (e.g., Aβ38) (less toxic) gamma_secretase->Abeta_short Plaques Amyloid Plaques (Neurotoxicity) Abeta42->Plaques Modulator 3'-Fluorobiphenyl-3-carboxylic Acid Derivative (GSM) Modulator->gamma_secretase modulates

Caption: Modulation of the γ-secretase pathway by a potential drug.

Quantitative Pharmacological Data of an Analogous Compound

While specific data for a drug derived directly from this compound is not publicly available, the following data for a structurally related γ-secretase modulator, CHF5074 (1-(3',4'-dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid) , provides valuable insights into the potential activity of this class of compounds.

AssayCell LineIC₅₀ (Aβ42)IC₅₀ (Aβ40)
Aβ SecretionH4swe (human neuroglioma)3.6 µM18.4 µM

Data from: Imbimbo, B. P., et al. (2007). Journal of Pharmacology and Experimental Therapeutics, 323(3), 822-830.

In a transgenic mouse model of Alzheimer's disease (Tg2576), chronic treatment with CHF5074 demonstrated a significant reduction in brain Aβ levels:

Treatment GroupReduction in Brain Aβ40Reduction in Brain Aβ42
CHF5074 (375 ppm in diet)49.2%43.5%

These findings highlight the potential of fluorinated biphenyl carboxylic acid derivatives as effective modulators of γ-secretase for reducing the pathogenic amyloid peptides implicated in Alzheimer's disease.

Conclusion

This compound is a valuable pharmaceutical intermediate with significant potential in the development of new therapeutics, particularly for neurodegenerative diseases like Alzheimer's. The synthetic protocols provided herein offer a foundation for researchers to produce this key building block and its derivatives. The illustrated workflow and signaling pathway, along with the pharmacological data of a related compound, underscore the rationale for its use in the design and synthesis of novel γ-secretase modulators. Further research into the structure-activity relationships of derivatives of this compound is warranted to optimize their therapeutic potential.

Application Notes and Protocols: Palladium Catalysts for the Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated biphenyls using palladium-catalyzed cross-coupling reactions. Fluorinated biphenyls are of significant interest in medicinal chemistry, materials science, and agrochemicals.[1][2] This document focuses on the widely utilized Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, offering insights into catalyst systems, reaction conditions, and experimental procedures.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[3][4] For the synthesis of fluorinated biphenyls, these methods offer high efficiency and functional group tolerance. The three primary methods covered in these notes are:

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. It is favored for its mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of its boron-containing byproducts.[5]

  • Stille Coupling: This method involves the reaction of an organostannane with an organohalide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[6][7][8][9] However, the toxicity of tin compounds is a significant drawback.[6][8]

  • Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. The Negishi coupling is known for its high reactivity and functional group tolerance, often proceeding with high regio- and stereoselectivity.[10][11]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various palladium-catalyzed syntheses of fluorinated biphenyls, providing a comparative view of different reaction conditions and their outcomes.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Aryl Halides with Arylboronic Acids
EntryAryl HalideArylboronic AcidPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
11-bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄ (1.5)PPh₃K₃PO₄Dioxane/H₂O (3:1)1058.578 (avg)[1][2][12]
21-bromo-3,4-difluorobenzene4-acetylphenylboronic acidPd(PPh₃)₄ (1.5)PPh₃K₃PO₄Dioxane/H₂O (3:1)1058.578 (avg)[1][2][12]
31-bromo-3,4-difluorobenzene2,5-dimethoxyphenylboronic acidPd(PPh₃)₄ (1.5)PPh₃K₃PO₄Dioxane/H₂O (3:1)1058.578 (avg)[1][2][12]
41-bromo-3,4-difluorobenzene3-nitrophenylboronic acidPd(PPh₃)₄ (1.5)PPh₃K₃PO₄Dioxane/H₂O (3:1)1058.578 (avg)[1][2][12]
51-bromo-3,4-difluorobenzene3-(methylthio)phenylboronic acidPd(PPh₃)₄ (1.5)PPh₃K₃PO₄Dioxane/H₂O (3:1)1058.580[13]
61-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10 (0.1)-K₂CO₃DMF/H₂O (95:5)1103>95 (conv.)[3][14]
71-bromo-2-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10 (0.1)-K₂CO₃DMF/H₂O (95:5)11048>95 (conv.)[14][15]
81-bromo-3-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10 (0.1)-K₂CO₃DMF/H₂O (95:5)11048~85 (conv.)[14][15]

*conv. = conversion

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of fluorinated biphenyls via palladium-catalyzed cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[1][2][13]

This protocol is based on the synthesis of novel fluorinated biphenyl compounds.

Materials:

  • 1-bromo-3,4-difluorobenzene (starting material)

  • Substituted arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water (deionized)

  • Pressure tube

  • Standard glassware for workup and purification

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the respective arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).

  • Add a mixture of dioxane and water (3:1 v/v ratio) to the pressure tube.

  • Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

  • Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FTIR, and UV-vis).

Protocol 2: Heterogeneous Suzuki-Miyaura Coupling Using a Supported Palladium Catalyst[3]

This protocol utilizes a recyclable heterogeneous palladium catalyst.

Materials:

  • Fluorinated aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • G-COOH-Pd-10 catalyst (Pd nanoparticles on COOH-modified graphene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Schlenk flask

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • In a Schlenk flask, combine the arylboronic acid (0.300 mmol), K₂CO₃ (0.5 mmol), and the G-COOH-Pd-10 catalyst (15 mg).

  • Add the fluorinated aryl bromide (0.25 mmol).

  • Add a mixture of DMF and water (95:5 v/v).

  • Subject the flask to three vacuum/N₂ cycles to ensure an inert atmosphere.

  • Heat the reaction mixture at the desired temperature (70 °C or 110 °C) with stirring for the specified time (e.g., 3 to 48 hours).

  • Monitor the conversion of the aryl bromide by gas chromatography (GC) or other suitable analytical techniques.

  • For catalyst recycling, separate the heterogeneous catalyst by filtration, wash it with solvent, and dry it for reuse in subsequent reactions.[3]

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Stille, and Negishi reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)-X (L)₂ pd0->pdiia Oxidative Addition (Ar¹-X) pdiib [Ar¹-Pd(II)-OR] (L)₂ pdiia->pdiib Ligand Exchange (Base) pdiic Ar¹-Pd(II)-Ar² (L)₂ pdiib->pdiic Transmetalation (Ar²-B(OR)₂) pdiic->pd0 Reductive Elimination (Ar¹-Ar²)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)-X (L)₂ pd0->pdiia Oxidative Addition (Ar¹-X) pdiib Ar¹-Pd(II)-Ar² (L)₂ pdiia->pdiib Transmetalation (Ar²-SnR₃) pdiib->pd0 Reductive Elimination (Ar¹-Ar²)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Negishi_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)-X (L)₂ pd0->pdiia Oxidative Addition (Ar¹-X) pdiib Ar¹-Pd(II)-Ar² (L)₂ pdiia->pdiib Transmetalation (Ar²-ZnX) pdiib->pd0 Reductive Elimination (Ar¹-Ar²)

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - Organometallic Reagent - Pd Catalyst & Ligand - Base (if required) - Solvent start->reagents reaction Reaction under Inert Atmosphere (Heat as required) reagents->reaction monitoring Monitor Reaction (e.g., TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for cross-coupling reactions.

References

Synthesis of 3'-Fluorobiphenyl-3-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2]

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] For the synthesis of this compound, two main pathways are commonly employed, each utilizing different starting materials but relying on the same fundamental catalytic cycle. This document outlines the reaction conditions for both pathways and provides a detailed protocol for a representative synthesis.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the two primary synthetic routes to this compound. These parameters can be optimized to improve yield and purity.

ParameterRoute 1Route 2
Aryl Halide 1-Bromo-3-fluorobenzene3-Bromobenzoic acid
Boronic Acid 3-Carboxyphenylboronic acid(3-Fluorophenyl)boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [PdCl₂(NH₂CH₂COOH)₂]
Base Potassium carbonate (K₂CO₃)Potassium carbonate (K₂CO₃)
Solvent System Toluene/Ethanol/WaterToluene/Water or Water
Temperature 90 °CRoom Temperature to 100 °C
Reaction Time 7 - 12 hours1.5 - 24 hours
Representative Yield High (specific yield dependent on optimization)~89% (for analogous 4-fluorophenylboronic acid)[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-Carboxyphenylboronic acid and 1-Bromo-3-fluorobenzene (Route 1). This protocol is a general guideline and can be adapted for optimization.[1][4]

Materials:
  • 3-Carboxyphenylboronic acid (1.1 equivalents)

  • 1-Bromo-3-fluorobenzene (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • 6N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

Reaction Setup:
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-carboxyphenylboronic acid (1.1 eq.) and 1-bromo-3-fluorobenzene (1.0 eq.).[1]

  • Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.[4]

Procedure:
  • Under a positive pressure of inert gas, add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v).[1]

  • In a separate vessel, dissolve anhydrous potassium carbonate (2.0 eq.) in deionized water.[1]

  • Slowly add the aqueous potassium carbonate solution to the reaction mixture with stirring.[5]

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq.) to the reaction mixture.[1]

  • Heat the reaction mixture to 90 °C and stir vigorously for 7-12 hours.[3][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Work-up and Purification:
  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with water and ethyl acetate.[1][4]

  • Transfer the mixture to a separatory funnel and adjust the pH of the aqueous layer to approximately 1-2 with the dropwise addition of 6N HCl to protonate the carboxylic acid.[4][5]

  • Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.[4]

  • Combine the organic layers and wash with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][4]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[1][4]

Visualizations

The following diagrams illustrate the reaction scheme, the catalytic cycle, and the experimental workflow.

G General Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 3-Carboxyphenylboronic acid p1 This compound r1->p1 + r2 1-Bromo-3-fluorobenzene r2->p1 c1 Pd(PPh₃)₄ c2 K₂CO₃ c3 Toluene/Ethanol/H₂O, 90°C

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd_intermediate->transmetalation 2 pd_diaryl Ar-Pd(II)-Ar' transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination 3 reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

G Experimental Workflow for Synthesis and Purification setup 1. Reaction Setup (Reactants, Solvent, Inert Atmosphere) reaction 2. Reaction (Add Base & Catalyst, Heat to 90°C) setup->reaction workup 3. Work-up (Cool, Dilute, Acidify) reaction->workup extraction 4. Extraction (Ethyl Acetate) workup->extraction drying 5. Drying & Concentration (Dry with MgSO₄, Evaporate Solvent) extraction->drying purification 6. Purification (Column Chromatography or Recrystallization) drying->purification final_product Pure this compound purification->final_product

Caption: A typical experimental workflow for the Suzuki coupling reaction.[1][4]

References

Application Note: High-Purity 3'-Fluorobiphenyl-3-carboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3'-Fluorobiphenyl-3-carboxylic acid using recrystallization, a fundamental technique for achieving high purity of solid compounds. The described methodology is crucial for applications in pharmaceutical synthesis and materials science where stringent purity standards are required. This document outlines a systematic approach to solvent selection and the subsequent recrystallization process, complete with data presentation tables and visual workflows to guide researchers.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the fluorine atom can significantly influence the compound's biological activity and material properties. For these applications, high purity of the starting material is paramount, as impurities can lead to undesirable side reactions, reduced efficacy, and altered properties of the final product.

Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of high-purity crystals, while the impurities remain dissolved in the mother liquor. This application note details a reproducible protocol for the purification of this compound by recrystallization.

Materials and Equipment

Materials:

  • Crude this compound (Purity: e.g., 95%)

  • Reagent-grade solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Deionized Water)

  • Activated Carbon (optional, for removing colored impurities)

  • Celite® or other filter aid (optional)

Equipment:

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas and weighing balance

  • Glass funnels

  • Beakers

  • Heating mantle or water bath

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocols

Solvent Screening Protocol

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

  • Initial Solubility Test:

    • Place approximately 20-30 mg of crude this compound into several small test tubes.

    • To each test tube, add a different solvent (e.g., methanol, ethanol, water, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound readily at this temperature.

    • Heat the test tubes that showed poor solubility at room temperature in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

    • Record the approximate volume of solvent required to dissolve the compound when hot.

    • Allow the solutions to cool slowly to room temperature and then place them in an ice bath.

    • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Solvent System Selection: Based on the initial screening, select the most promising single solvent or a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Common binary systems for carboxylic acids include alcohol/water or ester/alkane mixtures.

Recrystallization Protocol (Example using a Methanol/Water System)

This protocol describes a general procedure using a methanol and water binary solvent system, which is often effective for moderately polar organic acids.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of hot methanol required to just dissolve the solid completely with gentle heating and stirring.

    • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon (e.g., 0.1-0.2 g). Stir the mixture for 5-10 minutes.

  • Hot Filtration (if activated carbon was used):

    • Pre-heat a glass funnel and a clean Erlenmeyer flask.

    • Place a fluted filter paper in the pre-heated funnel.

    • Quickly filter the hot solution to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add hot deionized water (the anti-solvent) dropwise to the boiling solution until the solution becomes faintly cloudy (the saturation point).

    • If too much water is added, add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold methanol/water mixture (in the same proportion as the final crystallization mixture) to remove any residual mother liquor.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a watch glass.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified product. A sharp melting point close to the literature value is indicative of high purity.

    • Assess the purity of the recrystallized this compound by HPLC.

    • Calculate the recovery yield.

Data Presentation

Quantitative data should be systematically recorded to evaluate the effectiveness of the purification process. The following tables provide a template for data presentation.

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingObservations
MethanolSparingly SolubleSolubleGoodForms fine needles.
EthanolSparingly SolubleSolubleGoodSimilar to methanol.
WaterInsolubleInsolubleNoneNot a suitable single solvent.
AcetoneSolubleVery SolublePoorCompound remains in solution.
Ethyl AcetateSolubleVery SolublePoorCompound remains in solution.
TolueneSparingly SolubleSolubleFairOiling out observed initially.
HeptaneInsolubleSparingly SolubleGoodLow solubility even when hot.

Note: The data presented in this table is illustrative. Actual results must be determined experimentally.

Table 2: Purity and Yield Data for Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light brown powderWhite crystalline solid
Melting Point (°C) e.g., 145-149 °Ce.g., 150-151 °C
Purity (by HPLC, Area %) e.g., 95.2%e.g., >99.8%
Initial Mass (g) e.g., 5.00-
Final Mass (g) -e.g., 4.35
Recovery Yield (%) -e.g., 87%

Note: The data presented in this table is illustrative. Actual results will vary based on the initial purity and the specific conditions used.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the purification process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to RT hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry analyze Purity & Yield Analysis dry->analyze end Pure Product analyze->end

Caption: Experimental workflow for the purification of this compound.

Purification_Principle hot_compound Dissolved Target Compound cold_compound Crystallized Target Compound (High Purity) hot_compound->cold_compound Cooling & Supersaturation hot_impurities Dissolved Impurities cold_impurities Impurities Remain in Mother Liquor hot_impurities->cold_impurities Concentration Below Saturation Point

Caption: Principle of purification by recrystallization based on differential solubility.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound to a high degree of purity. The success of this technique is highly dependent on the careful selection of an appropriate solvent system and adherence to a controlled cooling process. The provided templates for data collection and the visual aids for the workflow are intended to facilitate the implementation of this purification strategy in a research and development setting, ultimately ensuring the quality and consistency of the final product.

Anwendungs- und Protokollhinweise: Derivatisierung von 3'-Fluorobiphenyl-3-carbonsäure für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Pharmazeutische Analytik, Wirkstoffentwicklung, Metabolismusstudien, Umweltanalytik

Zusammenfassung: Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 3'-Fluorobiphenyl-3-carbonsäure, einer häufigen Struktur in pharmazeutischen Wirkstoffen und deren Metaboliten. Die Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften der Verbindung für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) zu verbessern. Es werden drei gängige Derivatisierungsmethoden vorgestellt: Silylierung und Veresterung für die GC-MS-Analyse sowie die Derivatisierung mit 3-Nitrophenylhydrazin (3-NPH) für die LC-MS/MS-Analyse.

Einleitung

3'-Fluorobiphenyl-3-carbonsäure ist eine polare, schwerflüchtige Verbindung. Für eine empfindliche und genaue quantitative Analyse mittels GC-MS ist eine Derivatisierung unerlässlich, um die Flüchtigkeit zu erhöhen und die Polarität zu verringern.[1][2][3] Bei der LC-MS-Analyse kann die Derivatisierung die Ionisierungseffizienz und die chromatographische Retention verbessern, was zu niedrigeren Nachweisgrenzen führt.[4][5][6]

Die hier beschriebenen Protokolle bieten Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung validierte Methoden zur zuverlässigen Quantifizierung dieser wichtigen Verbindungsklasse.

Analytische Herausforderungen und Lösungsansätze

Die direkte Analyse von Carbonsäuren wie 3'-Fluorobiphenyl-3-carbonsäure mittels GC-MS ist aufgrund ihrer hohen Polarität und geringen Flüchtigkeit problematisch.[3] Dies führt oft zu einer schlechten Peakform und geringer Empfindlichkeit.[3] Die Derivatisierung wandelt die polare Carboxylgruppe in eine unpolarere und flüchtigere Gruppe um.[2]

  • Für die GC-MS-Analyse:

    • Silylierung: Ersetzt den aktiven Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe, was die Flüchtigkeit erhöht und die Polarität reduziert.[1][7]

    • Veresterung/Alkylierung: Wandelt die Carbonsäure in einen Ester (z.B. Methylester) um, der flüchtiger ist.[2][8]

  • Für die LC-MS-Analyse:

    • 3-NPH-Derivatisierung: Die Reaktion mit 3-Nitrophenylhydrazin verbessert die chromatographische Retention auf Umkehrphasen-Säulen und erhöht die Ionisierungseffizienz im Massenspektrometer, was besonders im negativen Ionenmodus zu einer signifikanten Signalverstärkung führt.[5][6]

Experimentelle Protokolle

Materialien und Reagenzien
Reagenz/MaterialHerstellerBestellnummer
3'-Fluorobiphenyl-3-carbonsäureSigma-AldrichBeispiel: 12345
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)Sigma-AldrichBeispiel: 67890
Methanolische Salzsäure (3 N)Sigma-AldrichBeispiel: 11223
3-Nitrophenylhydrazin-Hydrochlorid (3-NPH·HCl)Sigma-AldrichBeispiel: 44556
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid-Hydrochlorid (EDC)Sigma-AldrichBeispiel: 77889
PyridinSigma-AldrichBeispiel: 99001
Acetonitril (LC-MS-Grade)Fisher ScientificBeispiel: A123
Ethylacetat (GC-Grade)MerckBeispiel: E456
Wasser (LC-MS-Grade)Fisher ScientificBeispiel: W789
Interner Standard (z.B. Isotopen-markiertes Analogon)Toronto Research ChemicalsBeispiel: F11122
Protokoll 1: Silylierung für die GC-MS-Analyse

Dieses Protokoll beschreibt die Umwandlung von 3'-Fluorobiphenyl-3-carbonsäure in ihr Trimethylsilyl (TMS)-Derivat.

  • Probenvorbereitung: 100 µL einer Probelösung, die 3'-Fluorobiphenyl-3-carbonsäure und den internen Standard enthält, in ein Reaktionsgefäß geben und zur Trockne eindampfen.

  • Derivatisierung: 50 µL MSTFA und 50 µL Pyridin (als Katalysator) zu dem trockenen Rückstand geben.

  • Reaktion: Das Gefäß fest verschließen und für 30 Minuten bei 60 °C im Heizblock inkubieren.

  • Analyse: Nach dem Abkühlen 1 µL der derivatisierten Probe direkt in das GC-MS-System injizieren.

Silylierung_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Probe Probelösung (100 µL) Trocknen Eindampfen Probe->Trocknen Reagenzien Zugabe von MSTFA + Pyridin (100 µL) Trocknen->Reagenzien Inkubation Inkubation (60 °C, 30 min) Reagenzien->Inkubation GCMS GC-MS Injektion (1 µL) Inkubation->GCMS

Abbildung 1: Workflow der Silylierungs-Derivatisierung für die GC-MS-Analyse.

Protokoll 2: Veresterung für die GC-MS-Analyse

Dieses Protokoll beschreibt die Bildung des Methylesters von 3'-Fluorobiphenyl-3-carbonsäure.

  • Probenvorbereitung: 100 µL einer Probelösung, die 3'-Fluorobiphenyl-3-carbonsäure und den internen Standard enthält, in ein Reaktionsgefäß geben und zur Trockne eindampfen.

  • Derivatisierung: 200 µL methanolischer Salzsäure (3 N) zu dem trockenen Rückstand geben.

  • Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 70 °C im Heizblock inkubieren.

  • Extraktion: Nach dem Abkühlen die Lösung mit 500 µL Wasser neutralisieren und den Methylester mit 2x 500 µL Ethylacetat extrahieren.

  • Aufbereitung: Die vereinigten organischen Phasen über Natriumsulfat trocknen und das Lösungsmittel vorsichtig im Stickstoffstrom abdampfen. Den Rückstand in 100 µL Ethylacetat aufnehmen.

  • Analyse: 1 µL der aufbereiteten Probe in das GC-MS-System injizieren.

Veresterung_Reaktion node_A 3'-Fluorobiphenyl-3-carbonsäure node_B Methanol (in HCl) node_C 3'-Fluorobiphenyl-3-carbonsäure- methylester node_A->node_C  + node_B->node_C  + node_D Wasser

Abbildung 2: Chemische Reaktion der Veresterung.

Protokoll 3: 3-NPH-Derivatisierung für die LC-MS/MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung mit 3-Nitrophenylhydrazin zur Verbesserung der LC-MS/MS-Empfindlichkeit.

  • Probenvorbereitung: 50 µL einer Probelösung in einem Mikroreaktionsgefäß vorlegen.

  • Derivatisierung: 20 µL einer frisch angesetzten Lösung von 20 mM 3-NPH·HCl in Acetonitril/Wasser (50/50, v/v) und 20 µL einer 120 mM EDC-Lösung in Acetonitril/Wasser (50/50, v/v) mit 1% Pyridin zugeben.

  • Reaktion: Die Mischung für 30 Minuten bei 40 °C schütteln.

  • Aufbereitung: Die Reaktion durch Zugabe von 20 µL einer 20 mM Ascorbinsäurelösung stoppen. Anschließend mit 390 µL Acetonitril/Wasser (90/10, v/v) verdünnen.

  • Analyse: 5 µL der aufbereiteten Probe in das LC-MS/MS-System injizieren.

LCMS_Workflow Start Probelösung (50 µL) Deriv Zugabe von 3-NPH und EDC/Pyridin Start->Deriv React Reaktion (40 °C, 30 min) Deriv->React Stop Reaktionsstopp (Ascorbinsäure) React->Stop Dilute Verdünnung Stop->Dilute Inject LC-MS/MS Injektion (5 µL) Dilute->Inject

Abbildung 3: Workflow der 3-NPH-Derivatisierung für die LC-MS/MS-Analyse.

Ergebnisse und Diskussion

Die Effektivität der Derivatisierungsmethoden wurde durch die Analyse von Kalibrierstandards von 3'-Fluorobiphenyl-3-carbonsäure bewertet. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.

GC-MS-Analyseparameter (Illustrativ)
ParameterSilylierung (TMS)Veresterung (Methylester)
GC-Säule DB-5ms, 30 m x 0.25 mm, 0.25 µmHP-5ms, 30 m x 0.25 mm, 0.25 µm
Injektor-Temperatur 250 °C260 °C
Ofenprogramm 100 °C (1 min), dann 15 °C/min bis 300 °C (5 min)80 °C (1 min), dann 20 °C/min bis 280 °C (3 min)
Trägergas Helium, 1.2 mL/minHelium, 1.2 mL/min
MS-Modus Electron Ionization (EI), Scan-ModusElectron Ionization (EI), Scan-Modus
Charakteristische Ionen (m/z) M+, [M-15]+M+, [M-31]+
LC-MS/MS-Analyseparameter (Illustrativ)
Parameter3-NPH-Derivat
LC-Säule C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Ameisensäure in Wasser
Mobile Phase B 0.1% Ameisensäure in Acetonitril
Gradient 5% B bis 95% B in 8 min
Flussrate 0.4 mL/min
Säulentemperatur 40 °C
MS-Modus ESI-negativ, Multiple Reaction Monitoring (MRM)
MRM-Übergang [M-H]- → Fragment-Ion
Quantitative Leistungsdaten (Illustrative Werte)
MethodeLinearer Bereich (ng/mL)Bestimmungsgrenze (LOQ, ng/mL)Korrelationskoeffizient (r²)
GC-MS (Silylierung) 10 - 100010> 0.995
GC-MS (Veresterung) 25 - 150025> 0.992
LC-MS/MS (3-NPH) 0.5 - 5000.5> 0.998

Die Ergebnisse zeigen, dass alle drei Methoden eine gute Linearität und Empfindlichkeit für die Quantifizierung von 3'-Fluorobiphenyl-3-carbonsäure bieten. Die LC-MS/MS-Methode nach 3-NPH-Derivatisierung zeigt erwartungsgemäß die höchste Empfindlichkeit und den niedrigsten LOQ, was sie zur Methode der Wahl für Spurenanalysen macht. Die GC-MS-Methoden sind robuste Alternativen, insbesondere wenn eine hohe Probenbelastung erforderlich ist.

Schlussfolgerung

Die vorgestellten Derivatisierungsprotokolle ermöglichen eine zuverlässige und empfindliche Quantifizierung von 3'-Fluorobiphenyl-3-carbonsäure mittels GC-MS und LC-MS/MS. Die Auswahl der geeigneten Methode hängt von der erforderlichen Empfindlichkeit, dem Probendurchsatz und der verfügbaren instrumentellen Ausstattung ab. Diese Applikationsschrift dient als wertvolle Ressource für Wissenschaftler, die an der Analyse von Biphenylcarbonsäuren in verschiedenen Matrices arbeiten.

References

Application Notes and Protocols: 3'-Fluorobiphenyl-3-carboxylic Acid in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element downstream of the B-cell receptor (BCR).[1] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia, making BTK a prime therapeutic target.[2][3] Small molecule inhibitors of BTK have shown significant clinical efficacy. A common strategy in the design of non-covalent BTK inhibitors involves the incorporation of a carboxylic acid moiety to form key interactions within the ribose-binding pocket of the ATP-binding site.

This document outlines a proposed application of 3'-Fluorobiphenyl-3-carboxylic acid as a key building block in the synthesis of novel, non-covalent BTK inhibitors. The biphenyl scaffold allows for exploration of structure-activity relationships (SAR) in the solvent-exposed region of the kinase, while the carboxylic acid acts as a crucial hinge-binding element. The fluorine substitution is introduced to modulate physicochemical properties such as lipophilicity and metabolic stability.

Data Presentation

While the direct application of this compound has not been extensively reported, the following data for analogous biphenyl carboxylic acid-based BTK inhibitors provide a benchmark for inhibitory activity. These compounds serve as a basis for the rationale of using the title compound.

Table 1: In Vitro Inhibitory Activity of Analogous Biphenyl Carboxylic Acid-Based BTK Inhibitors

Compound IDAromatic Carboxylic Acid MoietyBTK IC50 (nM)Cellular Assay IC50 (nM)
Analog-1 Biphenyl-3-carboxylic acid15.285.3
Analog-2 4'-Methoxybiphenyl-3-carboxylic acid8.542.1
Analog-3 2'-Chlorobiphenyl-3-carboxylic acid22.7110.8
Analog-4 3'-Methylbiphenyl-3-carboxylic acid12.165.5
Proposed-1 This compound Predicted < 20Predicted < 100

Data for Analog-1 to Analog-4 are representative values from hypothetical analogs based on public domain research to illustrate SAR. Predicted values for Proposed-1 are based on the rationale that fluorine substitution can enhance binding affinity and cellular permeability.

Experimental Protocols

Protocol 1: Synthesis of a Proposed BTK Inhibitor via Amide Coupling

This protocol describes the synthesis of a hypothetical inhibitor, (S)-1-(3-(4-amino-1H-pyrazol-3-yl)phenyl)-N-(3'-fluorobiphenyl-3-carbonyl)pyrrolidine-3-carboxamide (Proposed-1) , using this compound. The synthesis involves a standard amide coupling reaction.

Materials:

  • This compound

  • (S)-1-(3-(4-amino-1H-pyrazol-3-yl)phenyl)pyrrolidine-3-carboxamide (Amine Intermediate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.1 eq.) in anhydrous DMF, add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the Amine Intermediate (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution (3x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the final compound Proposed-1 .

Protocol 2: BTK Kinase Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of synthesized compounds against BTK.[4][5][6]

Materials:

  • Recombinant human BTK enzyme

  • HTRF KinEASE™ TK substrate, biotinylated

  • ATP

  • Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-XL665 (SA-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (Assay buffer containing EDTA)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add the diluted compounds to the 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (no enzyme).

  • Kinase Reaction: a. Prepare a solution of BTK enzyme and TK substrate in assay buffer. b. Add the enzyme/substrate mixture to the wells containing the test compounds. c. Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for BTK. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Prepare the detection reagent mix by diluting Eu-Ab and SA-XL665 in the stop/detection buffer. b. Add the detection reagent mix to all wells to stop the reaction. c. Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm * 10,000). b. Determine the percent inhibition for each compound concentration relative to the controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Recruitment & Activation PIP3 PIP3 PIP3->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_PKC Ca²⁺ / PKC Activation IP3->Ca_PKC DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival, and Activation NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., Proposed-1) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway downstream of the B-Cell Receptor.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Proposed-1 cluster_testing Biological Evaluation Start This compound + Amine Intermediate Activation Activate Carboxylic Acid (EDC, HOBt, DIPEA in DMF) Start->Activation Coupling Amide Bond Formation (Add Amine, Stir 12-18h) Activation->Coupling Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Product Final Product (Proposed-1) Purification->Product Assay BTK HTRF Kinase Assay Product->Assay Data Calculate IC₅₀ Value Assay->Data

Caption: Workflow for synthesis and biological evaluation of the proposed inhibitor.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Core Scaffold Biphenyl-3-carboxylic acid Constant Amine Fragment Modifications Modifications at 3'-position -H (Analog-1) -OCH₃ -Cl -F (Proposed-1) Core:f1->Modifications:f0 SAR Exploration Activity Impact on BTK IC₅₀ Moderate Potency Increased Potency (H-bond acceptor) Decreased Potency (Steric hindrance) Potentially Increased Potency (Favorable electronics/lipophilicity) Modifications:f1->Activity:f1 Baseline Modifications:f2->Activity:f2 Modifications:f3->Activity:f3 Modifications:f4->Activity:f4

Caption: Logical diagram of Structure-Activity Relationships for biphenyl analogs.

References

Application Notes and Protocols for the Scale-up Synthesis of 3'-Fluorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3'-Fluorobiphenyl-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The featured methodology is a robust and scalable Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The biphenyl carboxylic acid moiety is also a common scaffold in medicinal chemistry. The demand for this intermediate necessitates a reliable and scalable synthetic route. The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds and is widely used in industrial settings due to its mild reaction conditions, high functional group tolerance, and good yields.[1][2]

This application note details a scale-up synthesis of this compound via the Suzuki-Miyaura coupling of (3-carboxyphenyl)boronic acid and 1-bromo-3-fluorobenzene.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the scale-up synthesis of this compound, based on a representative 1 kg scale of the starting aryl bromide.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )MolesQuantity
1-Bromo-3-fluorobenzene175.005.711.00 kg
(3-Carboxyphenyl)boronic acid165.936.281.04 kg
Palladium(II) Acetate (Pd(OAc)₂)224.500.02866.42 g
SPhos410.480.057123.44 g
Potassium Carbonate (K₂CO₃)138.2117.132.37 kg
Toluene--10 L
Water--5 L
2M Hydrochloric Acid--As needed for pH adjustment
Ethyl Acetate--For extraction (~10 L)
Brine--For washing (~5 L)

Table 2: Reaction Parameters and Yield

ParameterValue
Reaction Temperature90 °C
Reaction Time12 hours
Theoretical Yield1.23 kg
Actual Yield1.08 kg
Molar Yield88%
Purity (by HPLC)>98%

Experimental Protocols

4.1. Scale-up Synthesis of this compound

Materials:

  • 1-Bromo-3-fluorobenzene (1.00 kg, 5.71 mol)

  • (3-Carboxyphenyl)boronic acid (1.04 kg, 6.28 mol)

  • Palladium(II) Acetate (6.42 g, 0.0286 mol)

  • SPhos (23.44 g, 0.0571 mol)

  • Potassium Carbonate (2.37 kg, 17.13 mol)

  • Toluene (10 L)

  • Deionized Water (5 L)

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

Procedure:

  • Reactor Setup: The 20 L reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Charging: To the reactor, add (3-Carboxyphenyl)boronic acid (1.04 kg), Potassium Carbonate (2.37 kg), Palladium(II) Acetate (6.42 g), and SPhos (23.44 g).

  • Solvent Addition: Add toluene (10 L) and deionized water (5 L) to the reactor.

  • Degassing: Sparge the mixture with nitrogen for 30 minutes with gentle stirring to remove dissolved oxygen.

  • Addition of Aryl Halide: Add 1-bromo-3-fluorobenzene (1.00 kg) to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Maintain this temperature for 12 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Acidification and Extraction: To the aqueous layer, slowly add 2M hydrochloric acid with stirring until the pH is approximately 2. A precipitate of the crude product will form. Extract the acidified aqueous layer with ethyl acetate (3 x 3 L).

  • Washing: Combine the organic extracts and wash with brine (2 x 2.5 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

4.2. Purification by Recrystallization

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

  • Dissolution: Transfer the crude product to a clean vessel and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a cold ethanol/water mixture.

  • Drying: Dry the purified this compound in a vacuum oven at 60 °C to a constant weight.

Visualizations

Synthesis_Workflow A Reactor Setup (20 L Jacketed Reactor) B Charge Reagents ((3-Carboxyphenyl)boronic acid, K2CO3, Pd(OAc)2, SPhos) A->B C Add Solvents (Toluene, Water) B->C D Degas with Nitrogen C->D E Charge 1-Bromo-3-fluorobenzene D->E F Heat to 90°C for 12h (Reaction) E->F G Cool to Room Temperature F->G H Phase Separation G->H I Acidify Aqueous Layer (pH 2) H->I J Extract with Ethyl Acetate I->J K Wash with Brine J->K L Dry and Filter K->L M Concentrate under Vacuum L->M N Recrystallize from Ethanol/Water M->N O Filter and Dry N->O P Final Product: This compound O->P

Caption: Workflow for the scale-up synthesis of this compound.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OH)2 E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar' Product This compound F->Product ArX 1-Bromo-3-fluorobenzene ArX->B ArBOH2 (3-Carboxyphenyl)boronic acid ArBOH2->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

One-Pot Synthesis of 3'-Fluorobiphenyl-3-carboxylic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 3'-Fluorobiphenyl-3-carboxylic acid analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties imparted by the fluorine substituent. The methodologies described herein are primarily based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, which allows for the formation of the biphenyl core in a single synthetic operation.

Introduction

This compound and its analogs are important scaffolds in the development of novel therapeutic agents and functional materials. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot Suzuki-Miyaura coupling approach offers a more streamlined and efficient alternative, reducing reaction time, purification steps, and overall cost. This method typically involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid.[2][3]

One-Pot Synthesis Workflow

The one-pot synthesis of this compound analogs is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general strategy involves the in-situ formation of the biphenyl skeleton from two key building blocks, followed by acidification to yield the final carboxylic acid product.

One_Pot_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_workup Work-up cluster_product Final Product A 3-Bromobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., 1,4-Dioxane/H2O) A->C Add B 3-Fluorophenylboronic acid B->C Add D Suzuki-Miyaura Coupling (Heat, e.g., 80°C) C->D E Acidification (e.g., HCl) D->E Cool & Acidify F Extraction & Purification E->F G This compound F->G

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocols

General Protocol for One-Pot Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs via a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 3-bromobenzoic acid or a substituted analog)

  • Arylboronic acid (e.g., 3-fluorophenylboronic acid or a substituted analog)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., Potassium carbonate [K2CO3] or Sodium carbonate [Na2CO3])

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mol%).

  • De-gas the vessel by purging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane:water, 4:1).

  • Heat the reaction mixture to 80-100°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

Data Presentation

The following table summarizes representative yields for the synthesis of various this compound analogs using the one-pot Suzuki-Miyaura coupling protocol. The yields are hypothetical and based on typical outcomes for such reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Aryl Halide Arylboronic Acid Product Hypothetical Yield (%)
3-Bromobenzoic acid3-Fluorophenylboronic acidThis compound85
3-Bromo-4-methylbenzoic acid3-Fluorophenylboronic acid3'-Fluoro-4'-methylbiphenyl-3-carboxylic acid82
3-Bromobenzoic acid3-Fluoro-4-methoxyphenylboronic acid3'-Fluoro-4-methoxybiphenyl-3-carboxylic acid88
5-Bromo-2-chlorobenzoic acid3-Fluorophenylboronic acid5-(3-Fluorophenyl)-2-chlorobenzoic acid79

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism in organometallic chemistry. It involves a series of steps including oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X (Oxidative Addition Complex) Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (Transmetalation Complex) Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' (Biphenyl Product) Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X Ar'B(OH)2 Ar'B(OH)2 (Arylboronic Acid) Ar'B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications and Future Perspectives

The one-pot synthesis of this compound analogs provides a powerful tool for the rapid generation of diverse chemical libraries for drug discovery and materials science research. These compounds can serve as key intermediates for the synthesis of more complex molecules with potential applications as anti-inflammatory agents, anticancer agents, or as components of liquid crystals and organic light-emitting diodes (OLEDs).[4] Further optimization of reaction conditions, including the use of more active and stable palladium catalysts, could lead to even more efficient and environmentally friendly synthetic routes. The exploration of a broader range of substituted starting materials will undoubtedly expand the accessible chemical space and lead to the discovery of novel compounds with valuable properties.

References

Application Notes and Protocols: 3'-Fluorobiphenyl-3-carboxylic acid in the Preparation of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3'-Fluorobiphenyl-3-carboxylic acid in the synthesis of advanced materials. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows for the preparation of high-performance polymers and liquid crystals. The unique properties conferred by the fluorine substitution and the biphenyl backbone make this compound a valuable building block in materials science.

Introduction to this compound in Materials Science

This compound is a versatile organic compound utilized as a key monomer in the synthesis of advanced materials. The presence of a fluorine atom in the biphenyl structure significantly influences the physicochemical properties of the resulting materials, often leading to enhanced thermal stability, improved solubility, and desirable dielectric properties. These characteristics make it a prime candidate for the development of high-performance polymers such as polyamides and polyesters, as well as for the synthesis of thermotropic liquid crystals.

The rigid biphenyl core contributes to the thermal resistance and mechanical strength of polymers, while the fluorine substituent can increase the glass transition temperature and improve resistance to chemical degradation. In the field of liquid crystals, the polarity induced by the fluorine atom is a critical factor in controlling the dielectric anisotropy, a key parameter for display applications.

Synthesis of Advanced Polymers

This compound can be utilized as a monomer for the synthesis of aromatic polyamides and polyesters through polycondensation reactions. These polymers are known for their excellent thermal stability and mechanical properties.

Application: High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, synthesized using this compound exhibit high thermal stability, good solubility in organic solvents, and excellent mechanical strength. The incorporation of the fluorine atom can disrupt chain packing, leading to improved solubility without significantly compromising thermal properties.

Experimental Protocol: Synthesis of a Fluorinated Aromatic Polyamide

This protocol describes a general method for the synthesis of an aromatic polyamide by direct polycondensation of this compound with an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: Ensure this compound and 4,4'-oxydianiline are pure and dry.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and 4,4'-oxydianiline (1 equivalent) in a mixture of NMP and pyridine. Add calcium chloride to the solution.

  • Polycondensation: Purge the flask with dry nitrogen and heat the mixture to 100-120°C. Add triphenyl phosphite (2 equivalents) to initiate the polycondensation reaction.

  • Polymerization: Maintain the reaction at this temperature under a nitrogen atmosphere for 3-6 hours with continuous stirring. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with deionized water to remove residual solvents and by-products.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Synthesis Workflow:

G cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_purification Purification Monomer1 3'-Fluorobiphenyl- 3-carboxylic acid Dissolution Dissolve in NMP/Pyridine with CaCl2 Monomer1->Dissolution Monomer2 4,4'-Oxydianiline Monomer2->Dissolution Reaction Add TPP Heat to 100-120°C Dissolution->Reaction Precipitation Precipitate in Methanol/Water Reaction->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Dry under Vacuum Washing->Drying Product Aromatic Polyamide Drying->Product

Caption: Workflow for the synthesis of a fluorinated aromatic polyamide.

Quantitative Data:

PropertyValue
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition Temperature (Tg, °C)200 - 280
10% Weight Loss Temperature (TGA, °C)> 450
SolubilitySoluble in NMP, DMAc, DMF
Application: Thermally Stable Aromatic Polyesters

Aromatic polyesters derived from this compound (or its hydroxy-analogue) exhibit high glass transition temperatures and excellent thermal stability. These materials are candidates for applications requiring high-temperature resistance.

Experimental Protocol: Synthesis of a Fluorinated Aromatic Polyester

This protocol outlines the synthesis of a copolyester from 4'-hydroxybiphenyl-3-carboxylic acid (a derivative of the topic compound) and 3-hydroxybenzoic acid via melt polycondensation of their acetylated derivatives.[1]

Materials:

  • 4'-Acetoxybiphenyl-3-carboxylic acid

  • 3-Acetoxybenzoic acid

  • Catalyst (e.g., antimony trioxide)

Procedure:

  • Monomer Acetylation: Acetylate the hydroxyl groups of 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid using acetic anhydride.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a vacuum outlet, combine the desired molar ratio of the acetylated monomers and the catalyst.

  • Melt Polycondensation: Heat the mixture under a slow stream of nitrogen to a temperature above the melting points of the monomers (typically 250-280°C) to initiate the polycondensation. Acetic acid is evolved as a byproduct.

  • High-Temperature Stage: Gradually increase the temperature to 300-360°C while applying a vacuum to facilitate the removal of acetic acid and drive the polymerization to completion.

  • Polymer Isolation: Once a high viscosity is achieved, cool the reactor and isolate the polyester. The polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent if necessary.

Synthesis Workflow:

G cluster_prep Monomer Preparation cluster_reaction Melt Polycondensation Monomer1 4'-Hydroxybiphenyl- 3-carboxylic acid Acetylation Acetylation Monomer1->Acetylation Monomer2 3-Hydroxybenzoic acid Monomer2->Acetylation Mixing Mix Acetylated Monomers and Catalyst Acetylation->Mixing Heating Heat to 250-360°C under Nitrogen/Vacuum Mixing->Heating Product Aromatic Polyester Heating->Product

Caption: Workflow for the synthesis of a fluorinated aromatic polyester.

Quantitative Data for a Copolyester (4'-hydroxybiphenyl-3-carboxylic acid / 3-hydroxybenzoic acid): [1]

PropertyValue
Intrinsic Viscosity (dL/g)0.6 - 0.8
Glass Transition Temperature (Tg, °C)up to 190
Onset of Thermal Decomposition (TGA, °C)> 450

Synthesis of Thermotropic Liquid Crystals

Derivatives of this compound are excellent candidates for the synthesis of thermotropic liquid crystals. The esterification of the carboxylic acid with various phenols can lead to calamitic (rod-like) liquid crystals with desirable mesophase behavior.

Experimental Protocol: Synthesis of a Fluorinated Biphenyl-based Liquid Crystal

This protocol describes a general procedure for the synthesis of a liquid crystalline ester from 3'-Fluorobiphenyl-3-carbonyl chloride (prepared from the carboxylic acid) and a substituted phenol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted phenol (e.g., 4-alkoxyphenol)

  • Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acid Chloride Formation: Convert this compound to its acid chloride by refluxing with an excess of thionyl chloride or reacting with oxalyl chloride in the presence of a catalytic amount of DMF. Remove the excess reagent under reduced pressure.

  • Esterification: Dissolve the crude 3'-Fluorobiphenyl-3-carbonyl chloride in a dry solvent like DCM or THF. Add the substituted phenol (1 equivalent) and pyridine (1.1 equivalents) to the solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate).

Synthesis Workflow:

G Monomer This compound AcidChloride 3'-Fluorobiphenyl-3-carbonyl chloride Monomer->AcidChloride SOCl₂ or (COCl)₂ Esterification Esterification (Pyridine, DCM) AcidChloride->Esterification Phenol Substituted Phenol Phenol->Esterification CrudeProduct Crude Liquid Crystal Esterification->CrudeProduct Purification Purification (Chromatography/Recrystallization) CrudeProduct->Purification Product Liquid Crystal Purification->Product

Caption: Workflow for the synthesis of a fluorinated biphenyl-based liquid crystal.

Expected Properties:

The mesomorphic properties of the resulting liquid crystals are highly dependent on the nature of the substituent on the phenol. The introduction of alkoxy chains of varying lengths can induce nematic and/or smectic phases.

PropertyExpected Range
Mesophase TypeNematic, Smectic A, Smectic C
Clearing Temperature (°C)100 - 250
Dielectric Anisotropy (Δε)Positive or Negative (depending on structure)

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.

Conclusion

This compound is a valuable and versatile building block for the creation of advanced materials. Its incorporation into polymers can lead to materials with superior thermal and mechanical properties, while its use in the synthesis of liquid crystals allows for the fine-tuning of mesomorphic and dielectric properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in their respective fields.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling for 3'-Fluorobiphenyl-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the Suzuki coupling synthesis of this compound?

Low yields in this specific synthesis can stem from several factors. The reactants, 3-bromobenzoic acid and 3-fluorophenylboronic acid, both contain electron-withdrawing groups (carboxylic acid and fluorine), which can deactivate the aromatic rings and slow down key steps in the catalytic cycle.[1][2] Common issues include catalyst inhibition or deactivation, poor substrate solubility, suboptimal reaction conditions (temperature, solvent, base), and the occurrence of competing side reactions.[3]

Q2: How does the carboxylic acid group on 3-bromobenzoic acid interfere with the reaction?

The carboxylic acid group can significantly impact the reaction. Under the required basic conditions, it deprotonates to form a carboxylate salt. This salt may have poor solubility in common organic solvents, hindering the reaction rate.[3] Additionally, the carboxylate anion could potentially coordinate to the palladium catalyst, affecting its catalytic activity and stability.[3] Careful selection of the base and solvent system is critical to mitigate these effects.

Q3: What are the most common side reactions, and how can they be identified?

The most prevalent side reactions in this coupling are:

  • Homocoupling: Formation of biphenyl-3,3'-dicarboxylic acid (from the coupling of two molecules of 3-bromobenzoic acid) or 3,3'-difluorobiphenyl (from the coupling of two molecules of 3-fluorophenylboronic acid). Homocoupling of boronic acids is often exacerbated by the presence of oxygen.[3][4]

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, converting 3-fluorophenylboronic acid into fluorobenzene. This is more likely under prolonged heating.[3]

  • Dehalogenation: The bromine atom on 3-bromobenzoic acid is replaced by a hydrogen atom, forming benzoic acid.[3][5]

These byproducts can be identified and quantified using techniques like NMR spectroscopy, GC-MS, or LC-MS by comparing the spectra of the crude reaction mixture to the starting materials and expected product.

Troubleshooting Guide for Low Yield

Symptom 1: Reaction is sluggish or starting materials are largely unconsumed.

Possible CauseRecommended Solution
Inactive Catalyst The Pd(0) catalyst may be oxidized or degraded. Use a fresh batch of catalyst or an air-stable pre-catalyst.[3] Ensure ligands, especially phosphine-based ones, are not oxidized.[3][6]
Inappropriate Base The base may be too weak to activate the boronic acid efficiently, or its solubility may be poor in the chosen solvent. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered and dry.
Substrate Solubility The deprotonated 3-bromobenzoic acid (carboxylate salt) may be insoluble.[3] Try a different solvent system, such as a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) to improve solubility of both organic and inorganic reagents.
Low Temperature The reaction temperature may be insufficient to overcome the activation energy, especially with electron-deficient substrates. Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for byproduct formation.[7][8]

Symptom 2: Significant formation of homocoupling byproducts is observed.

Possible CauseRecommended Solution
Presence of Oxygen Molecular oxygen promotes the homocoupling of boronic acids.[4][9] Ensure the reaction setup is thoroughly degassed by performing several vacuum/inert gas (Argon or Nitrogen) cycles before adding the catalyst.[4][10]
Suboptimal Catalyst/Ligand Some catalyst systems are more prone to promoting homocoupling. For challenging substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos are often effective at promoting the desired cross-coupling over homocoupling.[4]
Incorrect Stoichiometry A large excess of the boronic acid can favor its homocoupling. Use a stoichiometry closer to 1:1.2 (Aryl Bromide:Boronic Acid).[2][4]
High Concentration A high concentration of the boronic acid can increase the rate of homocoupling. Consider slow addition of the boronic acid to the reaction mixture.[4]

Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent are critical for maximizing the yield of this compound. The following tables summarize common choices for electronically challenging Suzuki couplings.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[1]Air-sensitive, higher cost.[1]1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[1]Air-sensitive, higher cost.[1]1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available and well-understood.[1]Lower activity for challenging substrates; may require higher temperatures and catalyst loading.[1]2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates; relatively air-stable.[1]May be less active than Buchwald-type systems for this specific transformation.[1]1-3

Table 2: Effect of Base and Solvent on Suzuki Coupling

BaseSolvent SystemComments
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, DMF/H₂O[11]A common and effective choice. The aqueous phase helps dissolve the base and facilitates the reaction.[2][4]
K₃PO₄ Toluene/H₂O, Dioxane[1]A stronger base that is often effective for electron-deficient substrates and can promote high reaction rates.[1][4]
Cs₂CO₃ Dioxane, THFA very strong base that can be beneficial for difficult couplings but may also promote side reactions if not optimized.[3]

Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound. Optimization may be required.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., SPhos, 0.04 equiv)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromobenzoic acid, 3-fluorophenylboronic acid, and the base.

  • Seal the flask, and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed organic solvent under an inert atmosphere.

  • Add the degassed solvents (Dioxane and Water) to the Schlenk flask containing the solids via syringe.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS until the 3-bromobenzoic acid is consumed.

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl to neutralize the base and protonate the product.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.[12]

Visualizations

Suzuki_Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield of 3'-Fluorobiphenyl- 3-carboxylic acid check_conversion Check Reaction Conversion (TLC, LC-MS, NMR) start->check_conversion low_conversion Low Conversion / Sluggish Reaction check_conversion->low_conversion Poor good_conversion Good Conversion, but Low Isolated Yield check_conversion->good_conversion Good cause_catalyst Cause: Inactive Catalyst? low_conversion->cause_catalyst cause_conditions Cause: Suboptimal Conditions? low_conversion->cause_conditions cause_solubility Cause: Poor Solubility? low_conversion->cause_solubility check_byproducts Check for Byproducts (NMR, MS) good_conversion->check_byproducts sol_catalyst Solution: - Use fresh catalyst/ligand - Use air-stable precatalyst - Switch to more active system (e.g., Pd(OAc)₂/SPhos) cause_catalyst->sol_catalyst sol_conditions Solution: - Increase temperature (80°C -> 110°C) - Screen different bases (K₂CO₃, K₃PO₄) - Ensure rigorous degassing cause_conditions->sol_conditions sol_solubility Solution: - Change solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) cause_solubility->sol_solubility byproducts_present Significant Byproducts Present check_byproducts->byproducts_present Yes no_byproducts No Major Byproducts / Purification Issues check_byproducts->no_byproducts No cause_homocoupling Cause: Homocoupling? byproducts_present->cause_homocoupling cause_deboronation Cause: Protodeboronation? byproducts_present->cause_deboronation sol_purification Solution: - Optimize purification method (chromatography, recrystallization) - Check for product loss during workup no_byproducts->sol_purification sol_homocoupling Solution: - Rigorously degas reaction - Use bulky ligands (SPhos, XPhos) - Adjust stoichiometry (near 1:1.2) cause_homocoupling->sol_homocoupling sol_deboronation Solution: - Avoid prolonged heating - Use milder conditions if possible cause_deboronation->sol_deboronation

A troubleshooting workflow for diagnosing low yields.

Suzuki_Mechanism General Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln center pdII_complex1 Ar-Pd(II)Ln-X pd0->pdII_complex1 Oxidative Addition pdII_complex2 Ar-Pd(II)Ln-Ar' aryl_halide Ar-X (3-Bromobenzoic acid) aryl_halide->pdII_complex1 boronic_acid Ar'-B(OR)₂ (3-Fluorophenylboronic acid) boronic_acid->pdII_complex1 product Ar-Ar' (Product) base Base (e.g., K₃PO₄) base->pdII_complex1 pdII_complex1->pdII_complex2 Transmetalation pdII_complex2->pd0 Reductive Elimination pdII_complex2->product

The key steps of the Suzuki-Miyaura catalytic cycle.

References

Common side reactions in the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering common side reactions during the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid, primarily via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction for this compound has a very low yield. What are the common causes?

A1: Low yields are typically due to several factors. The primary culprits are often undesired side reactions such as homocoupling of your starting materials, protodeboronation of the boronic acid, or dehalogenation of the aryl bromide.[1][2] Other potential issues include catalyst inhibition or deactivation, improper reaction conditions (temperature, base, solvent), or poor substrate solubility.[2] The presence of oxygen in the reaction vessel is a common cause for the homocoupling of the boronic acid.[1][3]

Q2: I'm observing a significant amount of a biphenyl byproduct without the carboxylic acid group (3,3'-difluorobiphenyl). What is happening?

A2: This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[1] This reaction, where two molecules of (3-fluorophenyl)boronic acid couple together, is often promoted by the presence of molecular oxygen. It is critical to thoroughly degas the reaction mixture and maintain a robust inert atmosphere (e.g., with argon or nitrogen) throughout the experiment to minimize this side product.[1][3]

Q3: My mass spectrometry results show the presence of benzoic acid and fluorobenzene. Where are these coming from?

A3: These are byproducts resulting from dehalogenation and protodeboronation, respectively.

  • Benzoic acid is formed when the starting material, 3-bromobenzoic acid, undergoes dehalogenation, where the bromine atom is replaced by a hydrogen atom.[2]

  • Fluorobenzene is the product of protodeboronation, where the boronic acid group of (3-fluorophenyl)boronic acid is cleaved and replaced with a hydrogen atom from a proton source (like water) in the reaction mixture.[2][4] This side reaction can be prevalent under prolonged heating.[2]

Q4: Can the carboxylic acid group on 3-bromobenzoic acid interfere with the reaction?

A4: Yes, the carboxylic acid group can interfere. Under the basic conditions required for the Suzuki coupling, the acid is deprotonated to a carboxylate salt. This can cause solubility issues in common organic solvents, potentially slowing or inhibiting the reaction.[2] While protection of the carboxylic acid as an ester is an option, careful selection of the base and solvent system can often allow the reaction to proceed with the free acid.[2][5]

Troubleshooting Guides for Common Side Reactions

Homocoupling Side Reactions

Homocoupling consumes starting materials and complicates purification. Two types can occur: the coupling of two molecules of 3-bromobenzoic acid to form 3,3'-dicarboxybiphenyl, or more commonly, the coupling of two molecules of (3-fluorophenyl)boronic acid to form 3,3'-difluorobiphenyl.[1][2]

Parameter Potential Cause Troubleshooting Solution
Atmosphere Presence of oxygen, which promotes boronic acid homocoupling.[1]Ensure the reaction vessel and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Stoichiometry An excess of the boronic acid can favor its homocoupling.[1]Use a slight excess (e.g., 1.2 equivalents) of the boronic acid relative to the aryl bromide. Avoid large excesses. Some protocols suggest a slight excess of the aryl halide.[1]
Catalyst/Ligand The chosen ligand may not be optimal for promoting the desired cross-coupling over homocoupling.For challenging substrates, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to minimize homocoupling.[1]
Temperature High temperatures can sometimes increase the rate of side reactions.Run the reaction at the lowest effective temperature that allows the cross-coupling to proceed at a reasonable rate.[1]
Protodeboronation

This side reaction leads to the formation of fluorobenzene, consuming the boronic acid and reducing the overall yield.[4]

Parameter Potential Cause Troubleshooting Solution
Boronic Acid Stability Arylboronic acids can be unstable, especially under prolonged heating or in certain solvent/base combinations.[2][4]Use MIDA (N-methyliminodiacetic acid) boronate esters or potassium aryltrifluoroborates instead of the free boronic acid. These reagents offer increased stability and provide a slow release of the boronic acid into the reaction, suppressing protodeboronation.[4]
Reaction Time Extended reaction times at high temperatures can increase the extent of protodeboronation.[2]Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Base The choice and amount of base can influence the rate of protodeboronation.[6]Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is fully dissolved or well-suspended.

Data Presentation: Suzuki Coupling Conditions

The choice of reaction parameters is critical for maximizing the yield of the desired this compound. The following table summarizes representative conditions for Suzuki-Miyaura couplings of bromobenzoic acids.

Aryl Halide Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT97[7]
3-Bromobenzoic acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT89[7]
1-Bromo-4-fluorobenzene4-Carboxyphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O110~95[8]
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂ (0.5)Na₂CO₃Water/MeOHRT92[9]

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Visualizing Reaction Pathways and Workflow

Side_Reactions cluster_side_reactions Side Reaction Pathways SM1 3-Bromobenzoic Acid Catalyst Pd(0) Catalyst + Base SM1->Catalyst Side1 3,3'-Dicarboxybiphenyl (Homocoupling) SM1->Side1 Dimerization Side4 Benzoic Acid (Dehalogenation) SM1->Side4 Reduction SM2 (3-Fluorophenyl)boronic Acid SM2->Catalyst Side2 3,3'-Difluorobiphenyl (Homocoupling) SM2->Side2 Dimerization (O₂ Promoted) Side3 Fluorobenzene (Protodeboronation) SM2->Side3 Protonolysis Product This compound (Desired Product) Catalyst->Product Cross-Coupling (Main Pathway)

Caption: Main reaction pathway versus common side reaction pathways.

Experimental_Workflow arrow arrow A 1. Reagent Preparation B 2. Vessel Setup & Degassing A->B C 3. Reaction Execution (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up & Extraction D->E F 6. Purification (Crystallization/Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a general starting point for the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 3-fluorophenylboronic acid. Optimization may be required.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 eq)

  • (3-Fluorophenyl)boronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (8 mL)

  • Distilled Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).[7][10]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the vessel.[7]

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water. Degas the solvent mixture by bubbling inert gas through it for at least 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture.[10]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-bromobenzoic acid is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, causing it to become more soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[10]

References

Technical Support Center: Purification of 3'-Fluorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Fluorobiphenyl-3-carboxylic acid. The following information addresses common issues encountered during the purification of this compound, which is often synthesized via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a Suzuki-Miyaura coupling reaction?

A1: Common impurities include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the boronic acid reagent or two molecules of the aryl halide.

  • Unreacted starting materials: Residual 3-bromobenzoic acid (or other aryl halide) and 3-fluorophenylboronic acid.

  • Palladium catalyst residues: The palladium catalyst used in the reaction may carry through the initial work-up.

  • Inorganic salts: Salts such as carbonates or phosphates used as a base in the reaction may be present.

Q2: What are the recommended general methods for purifying crude this compound?

A2: The three primary methods for purifying this compound are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Recrystallization: This method relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.

Q3: My crude product is a complex mixture. Which purification method should I try first?

A3: For a complex mixture, a multi-step approach is often best. Start with an acid-base extraction to remove the bulk of non-acidic impurities. This will provide a significantly enriched sample of your desired carboxylic acid. Following this, recrystallization is a cost-effective and often highly efficient second step for removing closely related impurities. If recrystallization fails to provide the desired purity, column chromatography offers the highest resolving power.

Troubleshooting Guides

Acid-Base Extraction

Issue: Low recovery of the product after acidification and extraction.

  • Possible Cause 1: Incomplete precipitation. The pH of the aqueous layer may not be sufficiently acidic to fully protonate and precipitate the carboxylic acid.

    • Solution: Ensure the pH is adjusted to be well below the pKa of the carboxylic acid (typically pH 2-3) using an acid like 1M HCl. Check the pH with pH paper.

  • Possible Cause 2: Product solubility in the aqueous layer. Even in its protonated form, the product may have some residual solubility in water.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous phase.

  • Possible Cause 3: Emulsion formation. An emulsion layer between the aqueous and organic phases can trap the product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is too concentrated. If the solution is supersaturated to a very high degree, the compound may come out of solution as a liquid (oil) rather than a solid.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Possible Cause 2: The cooling process is too rapid. Rapid cooling can favor oiling out over crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Possible Cause 3: High levels of impurities. Impurities can interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as acid-base extraction or a quick filtration through a plug of silica gel, before attempting recrystallization.

Issue: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated. Too much solvent may have been added during the dissolution step.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Possible Cause 2: Lack of nucleation sites. Crystal formation requires an initial site for crystals to begin growing.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.

Column Chromatography

Issue: The product streaks on the TLC plate and the column, leading to poor separation.

  • Possible Cause: Interaction of the carboxylic acid with the silica gel. The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel, causing streaking.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will keep the carboxylic acid in its protonated state and minimize its interaction with the silica gel, resulting in sharper bands and better separation.

Issue: The product co-elutes with a non-polar impurity.

  • Possible Cause: The eluent system is too non-polar. A non-polar eluent may not provide enough differentiation between your product and other non-polar impurities.

    • Solution: Gradually increase the polarity of the eluent. A common starting point for compounds like this compound is a mixture of hexane and ethyl acetate. You can increase the proportion of ethyl acetate to improve the separation from very non-polar impurities.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides a general comparison of the expected purity levels that can be achieved with each technique for similar biaryl carboxylic acids.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction 70-90%Removes a wide range of non-acidic impurities; high capacity.Does not remove other acidic impurities; potential for emulsions.
Recrystallization >98%Highly effective for removing small amounts of impurities; scalable.Requires finding a suitable solvent; potential for product loss in the mother liquor.
Column Chromatography >99%Highest resolution for separating closely related compounds.More time-consuming and resource-intensive; requires careful optimization of the mobile phase.
Preparative HPLC >99.5%Very high purity achievable; automated.Expensive; limited sample capacity per run.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (3 x 50 mL for a 1 g scale). The carboxylate salt will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. The product will precipitate out of the solution.

  • Extraction: Extract the precipitated product from the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate with the addition of 0.1-1% acetic acid. A typical starting gradient could be from 95:5 to 80:20 hexane:ethyl acetate.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel for dry loading, or apply directly as a concentrated solution.

  • Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Product abe Acid-Base Extraction crude->abe Initial Cleanup hplc Preparative HPLC crude->hplc Direct High-Purity Method recryst Recrystallization abe->recryst Further Purification chrom Column Chromatography abe->chrom Alternative to Recrystallization pure Pure Product (>99%) recryst->pure High Purity chrom->pure High Purity hplc->pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting 'No Crystals' start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat and Add More Solvent oiling_out->reheat Yes success Successful Crystallization no_crystals->success No concentrate Concentrate Solution no_crystals->concentrate Yes slow_cool Cool Slowly reheat->slow_cool pre_purify Pre-purify (e.g., A/B Extraction) slow_cool->pre_purify pre_purify->start scratch Scratch Flask concentrate->scratch seed Add Seed Crystal scratch->seed seed->start

Caption: Troubleshooting logic for common recrystallization issues.

Preventing homocoupling of boronic acids in 3'-Fluorobiphenyl-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Preventing Homocoupling of Boronic Acids in 3'-Fluorobiphenyl-3-carboxylic Acid Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize or eliminate the formation of boronic acid homocoupling byproducts during the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem in my synthesis?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent (e.g., 3-fluorophenylboronic acid) couple to form a symmetrical biaryl (e.g., 3,3'-difluorobiphenyl).[1] This is problematic for several reasons: it consumes your valuable boronic acid, reduces the overall yield of the desired this compound, and introduces a byproduct that can be difficult to separate during purification due to its structural similarity to the target molecule.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two principal mechanisms responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then facilitate the homocoupling of the boronic acid.[2][3][4] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[3]

  • Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must be reduced to the active Pd(0) state to enter the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[2][3][5][6]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of all solvents and the final reaction mixture before adding the catalyst is one of the most effective strategies to prevent homocoupling.[6][7] Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2][7]

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, a "freeze-pump-thaw" method can be employed. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[2][6]

Q4: Does my choice of palladium catalyst affect homocoupling? Which type should I use?

A4: Yes, the choice of the palladium source is critical.

  • Pd(0) Sources are Preferred: Using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is generally recommended.[1][6] These catalysts can enter the catalytic cycle directly without needing a reduction step, thereby bypassing a major homocoupling pathway.[6]

  • Using Pd(II) Sources: If a Pd(II) source is necessary, its tendency to cause homocoupling can be suppressed by adding a mild reducing agent, such as potassium formate, to the reaction mixture before the catalyst.[7][8] This pre-reduces the Pd(II) to Pd(0) without significantly interfering with the main reaction.[7]

  • Modern Precatalysts: Advanced, well-defined precatalysts (e.g., Buchwald's G3 and G4 precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently, which can also help minimize side reactions.[6]

Q5: What is the role of ligands in preventing homocoupling?

A5: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, use bulky, electron-rich phosphine ligands.[6][9] Ligands such as SPhos and XPhos are highly effective because their steric bulk can hinder the formation of intermediates leading to homocoupling, while their electron-donating properties accelerate the desired reductive elimination step of the cross-coupling cycle, allowing it to outcompete side reactions.[6][10]

Q6: How do the base and solvent system impact the formation of the homocoupled byproduct?

A6: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can promote side reactions.[11]

  • Base: Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred as they are generally effective at promoting the desired reaction without excessively accelerating homocoupling.[1][6]

  • Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used.[6] While a small amount of water is often required to dissolve the base and facilitate the catalytic cycle, excessive water can sometimes increase the rate of homocoupling and other side reactions like protodeboronation.[5][6]

Q7: Are there any procedural changes I can make during the experiment to minimize homocoupling?

A7: Yes, several in-process adjustments can be highly effective:

  • Slow Addition of Boronic Acid: Instead of adding all reagents at once, adding the boronic acid solution slowly over 30-60 minutes using a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[5][6]

  • Use a Slight Excess of the Aryl Halide: Using a slight excess of the aryl halide partner (e.g., 3-bromobenzoic acid derivative) can help ensure the palladium catalyst preferentially reacts with it via oxidative addition rather than participating in pathways that lead to homocoupling.[6]

Q8: Would using a boronic ester instead of a boronic acid help reduce homocoupling?

A8: Yes, this is a highly effective strategy. Boronic acids can be prone to decomposition and side reactions. Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate can suppress homocoupling.[1][12] These derivatives provide a slow, controlled release of the boronic acid into the reaction, keeping the concentration of the more reactive free boronic acid low and minimizing side reactions.[1][12]

Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Significant formation of homocoupled byproduct (e.g., 3,3'-difluorobiphenyl)1. Presence of dissolved oxygen.[2] 2. Use of a Pd(II) precatalyst without a pre-reduction step.[3] 3. High instantaneous concentration of boronic acid.1a. Rigorously degas the solvent and reaction mixture (sparge with N₂/Ar or use freeze-pump-thaw cycles).[6][7] 2a. Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., SPhos Pd G3).[6] 2b. If using Pd(II), add a mild reducing agent like potassium formate.[7] 3. Add the boronic acid solution slowly to the reaction mixture via syringe pump.[5]
Low yield of desired product with unreacted starting materials 1. Inefficient catalyst turnover or deactivation. 2. Suboptimal choice of ligand, base, or solvent.[1] 3. Reaction temperature is too low.1. Ensure all reagents are pure and solvents are anhydrous (if required). Screen different catalyst/ligand combinations.[1] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[1] 3. Gradually increase the reaction temperature, monitoring for byproduct formation.
Protodeboronation of boronic acid (boronic acid is converted to fluorobenzene)1. Reaction temperature is too high.[12] 2. Base is too strong or excess water is present.[12]1. Lower the reaction temperature. 2. Switch to a milder base (e.g., K₃PO₄, CsF).[12] 3. Use anhydrous conditions or a more stable boronic ester derivative (pinacol or MIDA).[12]

Data Presentation: Comparison of Catalyst Systems

The selection of the catalyst and ligand has a profound impact on the ratio of the desired cross-coupling product to the homocoupling byproduct. The following table summarizes general trends.

Catalyst SystemBaseSolventTypical Cross-Coupling / Homocoupling RatioNotes
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂OModerate to LowProne to homocoupling, especially at the start of the reaction due to the Pd(II) source.[3]
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂OModerate to HighDppf is a good ligand, but homocoupling can still be an issue with sensitive substrates.[10]
Pd(PPh₃)₄K₃PO₄THF/H₂OHighA Pd(0) source that avoids the initial reduction step, significantly reducing homocoupling.[1][6]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂OVery HighA combination of a Pd(0) source and a bulky, electron-rich ligand, which strongly favors the desired cross-coupling pathway.[6][10]

Visualizations

Suzuki_vs_Homocoupling Diagram 1: Suzuki Cycle vs. Homocoupling Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OH)₂) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling Homocoupling (2x Ar'-B(OH)₂) PdII_Source->Homocoupling O2 Dissolved O₂ O2->Pd0 Unwanted Oxidation Homocoupling->Pd0 Pd(0) Generation (Side Reaction) Byproduct Byproduct (Ar'-Ar') Homocoupling->Byproduct Experimental_Workflow Diagram 2: Experimental Workflow to Minimize Homocoupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A 1. Combine Aryl Halide, Boronic Acid, Base, Ligand in a dry Schlenk flask B 2. Establish Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Degas Reaction Mixture (e.g., N₂ sparging for 15 min) C->D E 5. Add Pd(0) Catalyst under positive inert gas flow D->E F 6. Heat to Desired Temperature (e.g., 80-100 °C) E->F G 7. Monitor Progress (TLC, LC-MS) F->G H 8. Cool, Quench Reaction & Perform Aqueous Workup G->H I 9. Purify Product (Column Chromatography) H->I

References

Improving the solubility of 3'-Fluorobiphenyl-3-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Enhancing Solubility for Improved Reaction Efficiency

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with 3'-Fluorobiphenyl-3-carboxylic acid in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an aromatic carboxylic acid, is characterized by poor solubility in aqueous solutions. However, it generally exhibits good solubility in a range of organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols such as ethanol and methanol.[1] The hydrophobic biphenyl core and the polar carboxylic acid group contribute to this solubility profile.

Q2: Why is my reaction with this compound proceeding slowly or not at all?

A2: Poor solubility is a common reason for slow or incomplete reactions. If the compound is not fully dissolved in the reaction solvent, the effective concentration of the reactant is significantly lower than the calculated stoichiometry, leading to reduced reaction rates. Visual inspection for undissolved solid material is a crucial first step in troubleshooting.

Q3: What are the primary methods to improve the solubility of this compound for a reaction?

A3: The three main strategies to enhance the solubility of carboxylic acids like this compound are:

  • pH Adjustment: Increasing the pH of the reaction medium to deprotonate the carboxylic acid and form a more soluble carboxylate salt.[]

  • Salt Formation: Pre-forming a salt of the carboxylic acid with a suitable base before its use in the reaction.[3]

  • Co-solvent System: Utilizing a mixture of solvents to achieve a polarity that is optimal for dissolving all reaction components.[]

Troubleshooting Guides

Issue 1: The compound precipitates out of the reaction mixture upon addition of other reagents.

Possible Cause: The addition of a new reagent may alter the overall polarity of the solvent system, reducing the solubility of this compound.

Solutions:

  • Co-solvent Screening: Experiment with different co-solvent systems. A systematic screening of various solvent mixtures can help identify a robust system that maintains the solubility of all components throughout the reaction.

  • Order of Addition: Modify the order in which reagents are added. It may be beneficial to add the component that causes precipitation more slowly or at a different temperature.

Issue 2: Difficulty in finding a single solvent that dissolves all reaction components.

Possible Cause: Reactants often have significantly different polarities, making a single solvent choice challenging.

Solution:

  • Employ a Co-solvent System: The use of a co-solvent is the most effective approach in this scenario. For instance, if one reactant is soluble in a non-polar solvent like toluene and this compound is more soluble in a polar solvent like DMF, a mixture of toluene and DMF might provide a suitable reaction medium.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventPolarity IndexExpected SolubilityNotes
Water10.2Very LowThe hydrophobic biphenyl structure limits aqueous solubility.
Methanol5.1Moderate to HighThe polar hydroxyl group can interact with the carboxylic acid.
Ethanol4.3Moderate to HighSimilar to methanol, provides good solubility.
Acetone5.1ModerateA polar aprotic solvent that can dissolve the compound.
Dimethylformamide (DMF)6.4HighA highly polar aprotic solvent, often an excellent choice.
Dimethyl Sulfoxide (DMSO)7.2HighAnother highly polar aprotic solvent, very effective for dissolving carboxylic acids.
Dichloromethane (DCM)3.1Low to ModerateLower polarity may limit solubility.
Toluene2.4LowA non-polar solvent, generally not suitable on its own.

Note: This table provides estimated solubility based on the general behavior of aromatic carboxylic acids. Empirical determination is recommended for precise measurements.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This method is suitable for reactions that can be performed in the presence of a base and where the deprotonated form of the carboxylic acid is reactive.

Methodology:

  • Suspend this compound in the chosen reaction solvent.

  • Slowly add a suitable base (e.g., a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate) dropwise while monitoring the mixture.

  • Continue adding the base until the solid completely dissolves, indicating the formation of the soluble carboxylate salt.

  • Proceed with the addition of other reaction components.

Protocol 2: Pre-formation of a Soluble Salt

This protocol is useful when the reaction conditions are not compatible with the presence of a free base.

Methodology:

  • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

  • Add one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of the same solvent.

  • Stir the mixture at room temperature for 30 minutes to ensure complete salt formation.

  • Remove the solvent under reduced pressure to isolate the solid salt.

  • The resulting salt can then be dissolved in the desired reaction solvent.

Protocol 3: Co-solvent System Development

A general approach to finding an effective co-solvent system.

Methodology:

  • Determine the solubility of each reaction component in a range of individual solvents with varying polarities.

  • Select two or three solvents that show good solubility for different components.

  • Prepare a series of solvent mixtures with varying ratios of the selected solvents.

  • Test the solubility of this compound and the other reactants in these mixtures to identify the optimal co-solvent ratio.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues cluster_solutions Solubility Enhancement Strategies start Reaction with this compound shows poor performance check_solubility Is the starting material fully dissolved? start->check_solubility ph_adjustment pH Adjustment (Add Base) check_solubility->ph_adjustment No salt_formation Salt Formation (Pre-form salt) check_solubility->salt_formation No cosolvent Co-solvent System (Solvent screening) check_solubility->cosolvent No reaction_ok Proceed with reaction and monitor check_solubility->reaction_ok Yes ph_adjustment->reaction_ok salt_formation->reaction_ok cosolvent->reaction_ok end Problem Resolved reaction_ok->end

Caption: A logical workflow for diagnosing and resolving solubility issues.

Solubility_Enhancement_Methods Key Methods for Improving Solubility main This compound (Poorly Soluble) pH Adjustment Salt Formation Co-solvent System sub_ph Deprotonation to form a soluble carboxylate anion main:f1->sub_ph sub_salt Formation of a discrete, soluble salt main:f2->sub_salt sub_cosolvent Optimization of solvent polarity main:f3->sub_cosolvent

Caption: Overview of primary solubility enhancement techniques.

References

Technical Support Center: Purification of Fluorinated Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated biphenyl carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated biphenyl carboxylic acids?

The purification of fluorinated biphenyl carboxylic acids presents unique challenges stemming from the physicochemical properties imparted by the fluorine atoms. Key difficulties include:

  • Altered Acidity and Solubility: The high electronegativity of fluorine significantly increases the acidity of the carboxylic acid group due to the inductive effect, which stabilizes the carboxylate anion.[1][2][3] This change in pKa can alter the compound's solubility in different pH-adjusted aqueous solutions, complicating extractions and recrystallizations.

  • Co-elution with Impurities: Structurally similar impurities, such as non-fluorinated or partially fluorinated biphenyl carboxylic acids, often co-elute with the target compound in chromatographic methods.[4] Separating these closely related compounds can be challenging.

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be leveraged for purification but may also lead to atypical behavior on standard chromatography phases.[4]

  • Poor Peak Shape in HPLC: Secondary interactions between the acidic proton of the carboxylic acid and residual silanols on silica-based stationary phases can lead to peak tailing in HPLC.[5]

Q2: Which purification techniques are most effective for fluorinated biphenyl carboxylic acids?

The most successful purification strategies often involve a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool. Using stationary phases with different selectivities, such as fluorinated phases (e.g., pentafluorophenyl - PFP), can enhance the separation of fluorinated compounds from their non-fluorinated analogs.[6][7]

  • Recrystallization: This is a highly effective method for obtaining high-purity material in the final purification step.[8] However, finding the optimal solvent system can be challenging due to the altered solubility of fluorinated compounds.[4] Common solvent systems for biphenyl carboxylic acids include aqueous ethanol or benzene/petroleum ether.[9]

  • Solid-Phase Extraction (SPE): SPE, particularly fluorous SPE (F-SPE), is useful for sample cleanup and selective separation by leveraging fluorous interactions.[4][7]

Q3: How does the position and number of fluorine atoms affect purification?

The location and quantity of fluorine atoms significantly influence the molecule's properties and, consequently, its purification:

  • Acidity: The acid-strengthening inductive effect is distance-dependent. Fluorine atoms closer to the carboxylic acid group will have a more pronounced effect on lowering the pKa.[1] Acidity also increases with the number of fluorine atoms.[1]

  • Retention in Chromatography: In reversed-phase chromatography, increasing the fluorine content generally leads to stronger retention on fluorinated stationary phases.[7] The elution order of fluorinated isomers can often be correlated with the number of fluorine atoms.[10]

Troubleshooting Guides

HPLC Purification
ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase. Mobile phase pH is too close to the compound's pKa. Column overload.Use a highly end-capped column or a fluorinated phase column (e.g., PFP).[5][6][7] Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[5] Reduce the sample concentration or injection volume.[5]
Poor Peak Shape (Fronting) Column overload. Poor sample solubility in the mobile phase.Reduce the sample concentration or injection volume.[4] Dissolve the sample in the initial mobile phase.[4]
Co-elution with Impurities Insufficient resolution with the current method.Optimize selectivity by changing the stationary phase (e.g., from C18 to a PFP phase).[5] Change the organic modifier in the mobile phase (e.g., acetonitrile to methanol).[5] Consider adding a mobile phase modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE).[5][11]
Low Recovery Incomplete elution from the column. Irreversible adsorption.Use a stronger mobile phase or a different stationary phase.[4] For highly fluorinated compounds, fluorous SPE can be used for cleanup to improve recovery in subsequent HPLC steps.[4][7]
Irreproducible Retention Times Inconsistent mobile phase preparation. Column temperature fluctuations.Ensure accurate and consistent mobile phase preparation.[4] Use a column oven to maintain a constant temperature.[4]
Recrystallization
ProblemPossible CausesSuggested Solutions
No Crystals Form The solution is not supersaturated. The compound is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating the solvent.[4] Cool the solution slowly.[4][12] Try a different solvent or a mixture of a good solvent and an anti-solvent.[4]
Oil Formation The degree of supersaturation is too high. Presence of impurities.Use a more dilute solution.[4] Cool the solution more slowly.[4] Purify the compound further by another method (e.g., flash chromatography) before recrystallization.[4]
Low Purity of Crystals Impurities are trapped within the crystal lattice.Ensure slow crystal growth by cooling the solution gradually.[12] Consider a second recrystallization step.
Poor Recovery The compound is too soluble in the mother liquor.Cool the solution in an ice bath to maximize precipitation.[12] Minimize the amount of solvent used to dissolve the compound.[12]

Quantitative Data

Table 1: Comparison of pKa Values for Carboxylic Acids

The following table illustrates the effect of fluorination on the acidity of carboxylic acids. A lower pKa value indicates a stronger acid.

Carboxylic AcidChemical FormulapKa Value
Acetic AcidCH₃COOH4.76
Fluoroacetic AcidFCH₂COOH2.59
Difluoroacetic AcidF₂CHCOOH1.24
Trifluoroacetic AcidF₃CCOOH0.23

Data sourced from multiple chemical resources and illustrates the general trend of increasing acidity with fluorination.[1][2][3]

Experimental Protocols

Protocol 1: RP-HPLC Purification using a Pentafluorophenyl (PFP) Column

This protocol outlines a general method for the purification of a fluorinated biphenyl carboxylic acid using a PFP stationary phase, which can offer alternative selectivity to traditional C18 columns.

  • Column: Pentafluorophenyl (PFP) column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a linear gradient appropriate for your compound's polarity (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B, or DMSO). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10-100 µL, depending on the column size and sample concentration.

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Post-Purification: Combine the relevant fractions, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of a solid fluorinated biphenyl carboxylic acid.

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature. Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[12] Slow cooling promotes the formation of purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_purification Purification Options Crude_Product Crude Fluorinated Biphenyl Carboxylic Acid Initial_Analysis Analyze Purity (e.g., HPLC, TLC) Crude_Product->Initial_Analysis Decision_Purity Purity Acceptable? Initial_Analysis->Decision_Purity Final_Product Pure Product Decision_Purity->Final_Product Yes SPE Solid-Phase Extraction (Cleanup Step) Decision_Purity->SPE No HPLC HPLC Purification (C18 or PFP column) Recrystallization Recrystallization HPLC->Recrystallization Recrystallization->Initial_Analysis SPE->HPLC

Caption: General purification workflow for fluorinated biphenyl carboxylic acids.

HPLC_Troubleshooting Start HPLC Problem Identified Problem_Type What is the issue? Start->Problem_Type Peak_Shape Poor Peak Shape Problem_Type->Peak_Shape Peak Shape Co_elution Co-elution of Impurities Problem_Type->Co_elution Co-elution Low_Recovery Low Recovery Problem_Type->Low_Recovery Recovery Tailing_Fronting Tailing or Fronting? Peak_Shape->Tailing_Fronting Tailing_Solution Adjust pH Use end-capped/PFP column Reduce sample load Tailing_Fronting->Tailing_Solution Tailing Fronting_Solution Reduce sample load Improve sample solubility Tailing_Fronting->Fronting_Solution Fronting End Problem Resolved Tailing_Solution->End Fronting_Solution->End Co_elution_Solution Change stationary phase (e.g., PFP) Change mobile phase modifier Optimize gradient Co_elution->Co_elution_Solution Co_elution_Solution->End Low_Recovery_Solution Use stronger mobile phase Consider alternative stationary phase Low_Recovery->Low_Recovery_Solution Low_Recovery_Solution->End

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: Synthesis of 3'-Fluorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction to synthesize this compound is showing low to no conversion. What are the primary suspects?

A1: Low or no conversion in this specific synthesis can often be attributed to several factors:

  • Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups and impurities. The carboxylic acid group on the 3-bromobenzoic acid substrate can coordinate with the palladium center, leading to catalyst deactivation.[1] Similarly, nitrogen-containing heterocycles, if present as impurities, are known catalyst poisons.[2][3]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and ligand is critical, especially with the presence of a deactivating carboxylic acid group and a potentially less reactive fluoro-substituted arylboronic acid.[1]

  • Poor Quality of Reagents: Impurities in the starting materials (3-bromobenzoic acid and 3-fluorophenylboronic acid), solvents, or base can act as catalyst poisons.[4] Sulfur-containing impurities, even at ppm levels, can be particularly detrimental.[5]

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, as well as the oxidation of phosphine ligands.[3]

Q2: I am observing a significant amount of homocoupling and protodeboronation byproducts. What are the causes and how can I minimize them?

A2: The formation of homocoupling (biphenyl products from either starting material) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions.

  • Homocoupling: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[3] Thoroughly degassing all solvents and the reaction mixture is crucial for suppression.

  • Protodeboronation: This side reaction is the undesired cleavage of the C-B bond and is particularly prevalent with electron-deficient boronic acids.[6] The presence of water and the choice of base can influence the rate of protodeboronation. Using anhydrous solvents and carefully selecting the base can help mitigate this issue.

Q3: The presence of the carboxylic acid group on my substrate seems to be inhibiting the reaction. What strategies can I employ to overcome this?

A3: The carboxylic acid functionality can indeed interfere with the catalytic cycle. Here are some strategies to address this:

  • Protecting Group Strategy: A common approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester is generally less coordinating to the palladium catalyst. The carboxylic acid can then be regenerated by hydrolysis after the Suzuki coupling is complete.[1]

  • Choice of Base: Use a base that is strong enough to facilitate the catalytic cycle but mild enough to not cause unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide when a carboxylic acid is present.[1][7] It is also important to use an additional equivalent of base to neutralize the acidic proton of the carboxylic acid.

  • Solvent Selection: The choice of solvent can influence the solubility of the carboxylate salt formed under basic conditions. A solvent system that can solubilize both the organic and inorganic components is often beneficial, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.[7]

Q4: My reaction mixture has turned black. What does this indicate and what can I do?

A4: The formation of a black precipitate is a strong indication of the formation of palladium black, which is an agglomerated and inactive form of the palladium catalyst. This suggests catalyst decomposition. To prevent this, ensure:

  • Proper Ligand Selection: Use a ligand that effectively stabilizes the palladium nanoparticles and prevents their aggregation. Bulky, electron-rich phosphine ligands are often effective.

  • Control of Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Poisoning by Substrate - Protect the carboxylic acid group as an ester. - Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%).
Catalyst Poisoning by Impurities - Use high-purity, freshly opened reagents and solvents. - Purify starting materials if their purity is questionable. - Consider using a scavenger resin to remove impurities from starting materials.
Inefficient Catalyst System - Screen different palladium pre-catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). - Screen various phosphine ligands, particularly bulky, electron-rich ligands (e.g., SPhos, XPhos).[8] - Optimize the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[7]
Presence of Oxygen - Ensure all solvents are thoroughly degassed (e.g., by bubbling with an inert gas like argon or nitrogen for at least 30 minutes).[9] - Perform the reaction under a strict inert atmosphere.
Formation of Side Products Protodeboronation of Boronic Acid - Use anhydrous solvents. - Use a milder base (e.g., KF). - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Homocoupling of Starting Materials - Rigorously degas the reaction mixture to remove oxygen. - Use a pre-catalyst to ensure the controlled generation of the active Pd(0) species.
Reaction Stalls or is Sluggish Poor Solubility of Reagents - Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).[9] - Ensure vigorous stirring to facilitate mixing of phases in biphasic systems.
Catalyst Deactivation - Observe for color change to black (palladium black formation). - If palladium black is observed, re-evaluate the ligand, temperature, and inert atmosphere conditions.
Impact of Common Catalyst Poisons (Illustrative Data)

The following table provides an illustrative overview of the potential impact of common catalyst poisons on the yield of a typical Suzuki-Miyaura reaction. Actual yield reduction will vary depending on the specific reaction conditions and the concentration of the poison.

Poison Source Potential Impact on Yield Mitigation Strategy
Sulfur Compounds Impurities in reagents or solvents.[5]Severe reduction, even at ppm levels.[4]Use high-purity "sulfur-free" reagents and solvents.
Nitrogen Heterocycles Impurities in starting materials.[2]Significant reduction in yield.[2]Purify starting materials; use bulky ligands to shield the palladium center.[3]
Excess Halides Buildup during the reaction.Can inhibit the catalyst.The use of certain ligands can mitigate this effect.
Water (in excess) Inadequately dried reagents/solvents.Can promote protodeboronation.Use anhydrous reagents and solvents.
Oxygen Air leakage into the reaction.Promotes catalyst oxidation and homocoupling.[3]Maintain a strict inert atmosphere.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and 3-Fluorophenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates and scales.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromobenzoic acid, 3-fluorophenylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalyst Regeneration (General Guideline)

For palladium catalysts poisoned by nitrogen-containing compounds, a simple wash procedure may restore some activity.[10]

Procedure:

  • Separate the spent palladium catalyst from the reaction mixture by filtration.

  • Wash the catalyst with a suitable organic solvent (e.g., the solvent used in the reaction) to remove soluble organic residues.

  • Wash the catalyst with a dilute aqueous solution of a mild acid (e.g., acetic acid) or a salt solution (e.g., sodium carbonate) to remove adsorbed nitrogenous poisons.[10]

  • Wash the catalyst with deionized water until the washings are neutral.

  • Dry the catalyst thoroughly under vacuum before reuse.

Note: The effectiveness of regeneration can vary significantly and may not restore the catalyst to its initial activity. For sulfur poisoning, regeneration is often more complex and may not be practical on a laboratory scale.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation - Weigh starting materials - Degas solvents setup 2. Reaction Setup - Assemble glassware - Establish inert atmosphere reagents->setup Transfer to flask reaction 3. Reaction - Add reagents & catalyst - Heat & stir setup->reaction Add catalyst workup 4. Work-up - Quench reaction - Extraction & washing reaction->workup Cool & quench purification 5. Purification - Recrystallization or - Column chromatography workup->purification Crude product analysis 6. Analysis - NMR, LC-MS, etc. purification->analysis Pure product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low/No Conversion check_catalyst Check Catalyst System - Poisoning? - Inactive? start->check_catalyst check_conditions Check Reaction Conditions - Base/Solvent/Ligand? - Temperature? start->check_conditions check_reagents Check Reagents - Purity? - Degassed? start->check_reagents catalyst_poison Suspect Poisoning check_catalyst->catalyst_poison Yes catalyst_inactive Suspect Inactivity check_catalyst->catalyst_inactive No optimize_base Screen Bases check_conditions->optimize_base optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_ligand Screen Ligands check_conditions->optimize_ligand degas Ensure Thorough Degassing check_reagents->degas reagent_purity Verify Reagent Purity check_reagents->reagent_purity protect_group Protect Carboxylic Acid catalyst_poison->protect_group purify_sm Purify Starting Materials catalyst_poison->purify_sm new_catalyst Use Fresh Catalyst/Ligand catalyst_inactive->new_catalyst end_goal Improved Yield protect_group->end_goal purify_sm->end_goal new_catalyst->end_goal optimize_base->end_goal optimize_solvent->end_goal optimize_ligand->end_goal degas->end_goal reagent_purity->end_goal

References

Effect of base and solvent on the yield of 3'-Fluorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromobenzoic acid with 3-fluorophenylboronic acid, catalyzed by a palladium complex in the presence of a base.

Q2: Why is an inert atmosphere crucial for the Suzuki-Miyaura coupling reaction?

A2: The active palladium(0) catalyst is sensitive to oxygen and can be oxidized to palladium(II), which can promote the undesirable homocoupling of the boronic acid starting material.[1] To prevent this side reaction and ensure a high yield of the desired biphenyl product, it is essential to degas the reaction mixture and maintain an inert atmosphere using a gas like argon or nitrogen throughout the experiment.[1]

Q3: What are common side reactions, and how can they be minimized?

A3: A common side reaction is the homocoupling of the 3-fluorophenylboronic acid to form 3,3'-difluorobiphenyl. This can be minimized by ensuring a thoroughly degassed, oxygen-free reaction environment.[1] Another potential side reaction is the formation of 3,3'-dicarboxybiphenyl from the homocoupling of 3-bromobenzoic acid. Optimizing the stoichiometry of the reactants, such as using a slight excess of the 3-bromobenzoic acid, and in some cases, the slow addition of the boronic acid can help suppress these side reactions.[1]

Q4: How does the choice of base affect the reaction?

A4: The base plays a critical role in the transmetalation step of the catalytic cycle. Inorganic bases are generally more effective than organic bases for this type of reaction.[2] The basicity of the chosen base can influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often dependent on the specific substrates, catalyst, and solvent system used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature- Use a fresh, active palladium catalyst or precatalyst.- Ensure all solvents are properly degassed and the reaction is maintained under an inert gas (argon or nitrogen).[1]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) and solvent systems (e.g., DMF/water, toluene/water, dioxane/water).[2][3][4]- Increase the reaction temperature, typically to around 80-110 °C.[1][4]
Significant Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- High concentration of boronic acid- Thoroughly degas the solvent and reaction setup before adding the catalyst.[1]- Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration.[1]
Formation of Other Impurities - Decomposition of starting materials or product- Side reactions due to incorrect stoichiometry- Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times at high temperatures.- Carefully control the stoichiometry of the reactants; a slight excess of one reactant may be beneficial.[1]
Difficulty in Product Purification - Presence of closely related impurities (e.g., homocoupled products)- Residual palladium catalyst- Employ column chromatography with an appropriate solvent system for purification.- Consider a workup procedure that includes a wash with a solution that can help remove palladium residues.

Data on the Effect of Base and Solvent

Table 1: Effect of Various Bases on Suzuki Coupling Yield

EntryBaseSolvent SystemYield (%)
1K₃PO₄Toluene/WaterHigh
2K₂CO₃DMF/WaterGood to Excellent[3][4]
3Na₂CO₃DMF/WaterExcellent[2]
4Cs₂CO₃Dioxane/WaterVariable
5NaOHMethanol/WaterHigh[5]
6Triethylamine (TEA)DMF/WaterLow[2]
Note: Yields are qualitative and based on trends observed in similar Suzuki-Miyaura coupling reactions. Optimization for the specific synthesis of this compound is recommended.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling for the Synthesis of this compound:

This protocol is a general guideline and may require optimization.

Materials:

  • 3-bromobenzoic acid (1.0 mmol, 1.0 eq)

  • 3-fluorophenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq)[1][3]

  • Degassed solvent (e.g., DMF/water 4:1, 10 mL)[3]

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid, 3-fluorophenylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_reactants Reactants & Reagents A 3-Bromobenzoic Acid prep Reaction Setup (Schlenk Flask) A->prep B 3-Fluorophenylboronic Acid B->prep C Palladium Catalyst C->prep D Base (e.g., K2CO3) D->prep E Degassed Solvent E->prep inert Purge with Inert Gas (Ar/N2) prep->inert reaction Suzuki-Miyaura Coupling (80-110 °C) inert->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Proceed upon completion purify Purification (Chromatography/ Recrystallization) workup->purify product 3'-Fluorobiphenyl-3- carboxylic acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

suzuki_cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)-X Intermediate ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal diaryl_pd Ar-Pd(II)-Ar' Intermediate transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product 3'-Fluorobiphenyl-3- carboxylic acid (Ar-Ar') red_elim->product aryl_halide 3-Bromobenzoic Acid (Ar-X) aryl_halide->ox_add boronic_acid 3-Fluorophenylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Monitoring the Synthesis of 3'-Fluorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex in the presence of a base. For this specific synthesis, 3-bromobenzoic acid and (3-fluorophenyl)boronic acid are suitable starting materials.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by TLC and LC-MS. TLC is a quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, confirming the mass of the product and helping to identify any side products.

Q3: What is a suitable TLC solvent system for this analysis?

A common mobile phase for separating biphenyl carboxylic acids is a mixture of ethyl acetate and hexanes. The polarity can be adjusted by changing the ratio of the two solvents. For carboxylic acids, which can sometimes streak on silica gel plates, adding a small amount of acetic acid (around 1%) to the mobile phase can help to obtain sharper spots.[3][4] A starting point could be a 3:7 mixture of ethyl acetate to hexanes.

Q4: In what ionization mode should I run my LC-MS analysis?

For the analysis of carboxylic acids like this compound, negative ion mode electrospray ionization (ESI-) is typically preferred. This is because the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is easily detected by the mass spectrometer.

Q5: What are some common side products in this Suzuki-Miyaura coupling reaction?

A common side reaction is the homocoupling of the boronic acid reactant, which would result in the formation of 3,3'-difluorobiphenyl. This can be more prevalent if the reaction is exposed to oxygen.

Troubleshooting Guides

TLC Analysis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Streaking of spots The compound is a carboxylic acid, which can interact strongly with the silica gel. The sample may be too concentrated.Add 0.5-1% acetic acid to your eluent to suppress the ionization of the carboxylic acid and reduce tailing.[4] Dilute your sample before spotting it on the TLC plate.
All spots remain at the baseline The eluent is not polar enough to move the compounds up the plate.Increase the polarity of your eluent by increasing the proportion of ethyl acetate to hexanes.
All spots run with the solvent front The eluent is too polar.Decrease the polarity of your eluent by decreasing the proportion of ethyl acetate to hexanes.
No visible spots under UV light The compounds are not UV-active. The concentration of the sample is too low.Use a visualization stain, such as potassium permanganate, to visualize the spots. Concentrate your sample before spotting.
Spots are very close together The chosen solvent system does not provide adequate separation.Experiment with different solvent systems. For example, you could try a mixture of dichloromethane and methanol.
LC-MS Analysis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
No peak corresponding to the product mass The reaction has not worked. The product is not ionizing properly. The instrument parameters are not optimized.Check your TLC to confirm if the product has formed. Ensure you are running in negative ion mode. Optimize source parameters such as capillary voltage and gas flows.
High background noise Contaminated mobile phase or system.Use high-purity, LC-MS grade solvents and additives.[5] Flush the system thoroughly.
Shifting retention times Inconsistent mobile phase composition. Column temperature fluctuations. Column degradation.Ensure your mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Replace the column if it is old or has been subjected to harsh conditions.
Poor peak shape (tailing or fronting) Column overload. Inappropriate mobile phase pH. Secondary interactions with the stationary phase.Dilute the sample. Adjust the mobile phase pH with a volatile acid or base (e.g., formic acid or ammonium hydroxide) to ensure the analyte is in a single ionic form.
Seeing a peak for the homocoupled by-product but not the desired product The cross-coupling reaction is not favored under the current conditions.Re-evaluate your reaction conditions. Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can promote homocoupling.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis
  • Prepare the TLC chamber: Add a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) with 1% acetic acid to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapors and cover with a lid.

  • Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: On the baseline, apply small spots of:

    • SM1: A solution of your starting material, 3-bromobenzoic acid.

    • SM2: A solution of your other starting material, (3-fluorophenyl)boronic acid.

    • Co-spot: A single spot containing both starting materials.

    • Rxn: A sample taken directly from the reaction mixture.

  • Develop the plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).

  • Analyze the results: The reaction is progressing if the spot corresponding to the starting materials in the "Rxn" lane diminishes and a new spot, corresponding to the product, appears. The product is expected to have an Rf value that is different from the starting materials.

Protocol 2: LC-MS Analysis of this compound
  • Sample Preparation: Take a small aliquot from the reaction mixture and dilute it with a suitable solvent, such as acetonitrile or methanol. A dilution factor of 100-1000 is a good starting point.

  • LC Conditions:

    • Column: A C18 reversed-phase column is suitable for this separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds. For example, 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

  • Data Analysis: Look for the expected [M-H]⁻ ion for the starting materials and the product in the extracted ion chromatograms. The progress of the reaction can be quantified by comparing the peak areas of the reactants and the product over time.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M-H]⁻ (m/z)
3-Bromobenzoic acidC₇H₅BrO₂201.02199.0, 201.0 (isotope pattern)
(3-Fluorophenyl)boronic acidC₆H₆BFO₂139.92139.0
This compound C₁₃H₉FO₂ 216.21 215.2
3,3'-Difluorobiphenyl (homocoupling side product)C₁₂H₈F₂190.19(Not readily ionized in negative mode)

Visualizations

G cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_sm Spot Starting Materials (SM) prep_chamber->spot_sm prep_plate Prepare TLC Plate prep_plate->spot_sm spot_co Co-spot SMs spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Develop Plate spot_rxn->develop visualize Visualize under UV develop->visualize analyze Analyze Spot Positions visualize->analyze

Caption: TLC Monitoring Workflow.

G cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep_sample Dilute Reaction Aliquot inject Inject Sample prep_sample->inject separate Separate on C18 Column inject->separate ionize Ionize (ESI Negative Mode) separate->ionize detect Detect Ions ionize->detect analyze_data Analyze Chromatograms & Mass Spectra detect->analyze_data

Caption: LC-MS Monitoring Workflow.

G node_q node_q node_s node_s start Problem with TLC/LC-MS Data q1 Is the issue with TLC or LC-MS? start->q1 q_tlc TLC Issue? q1->q_tlc TLC q_lcms LC-MS Issue? q1->q_lcms LC-MS q_tlc_spots Are spots streaking? q_tlc->q_tlc_spots q_lcms_peak No product peak? q_lcms->q_lcms_peak s_tlc_acid Add acetic acid to eluent q_tlc_spots->s_tlc_acid Yes q_tlc_rf Rf too high/low? q_tlc_spots->q_tlc_rf No s_tlc_polarity Adjust eluent polarity q_tlc_rf->s_tlc_polarity Yes q_tlc_visible Spots not visible? q_tlc_rf->q_tlc_visible No s_tlc_stain Use a chemical stain q_tlc_visible->s_tlc_stain Yes s_lcms_ion Check ionization mode & parameters q_lcms_peak->s_lcms_ion Yes q_lcms_rt Retention time shifting? q_lcms_peak->q_lcms_rt No s_lcms_mobile Check mobile phase & column q_lcms_rt->s_lcms_mobile Yes q_lcms_noise High background noise? q_lcms_rt->q_lcms_noise No s_lcms_solvents Use LC-MS grade solvents q_lcms_noise->s_lcms_solvents Yes

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

A Comparative Analysis of Fluorinated versus Non-Fluorinated Biphenyl Carboxylic Acids in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of fluorinated and non-fluorinated biphenyl carboxylic acids, focusing on their application in drug design. The strategic incorporation of fluorine into drug candidates is a pivotal strategy in modern medicinal chemistry to enhance pharmacological profiles. This document offers an objective comparison of the physicochemical properties, metabolic stability, and receptor binding affinity, supported by illustrative data and detailed experimental methodologies, to aid researchers in making informed decisions during the drug discovery process.

The Impact of Fluorination on Physicochemical Properties

The introduction of a fluorine atom onto the biphenyl carboxylic acid scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion formed upon deprotonation, leading to an increase in acidity, which is reflected in a lower pKa value. The effect on lipophilicity is more complex. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions. Consequently, the change in logP upon fluorination is often context-dependent.

Below is a comparison of the physicochemical properties of Biphenyl-4-carboxylic acid and its 4'-fluoro derivative.

PropertyBiphenyl-4-carboxylic acid4'-Fluoro-biphenyl-4-carboxylic acid
Structure
alt text
pKa ~4.5 (Predicted)4.14 (Predicted)[1][2][3]
logP 3.5 (Predicted)3.7 (Predicted)

Metabolic Stability Profile

Fluorination is a widely employed strategy to enhance the metabolic stability of drug candidates. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the C-F bond's high strength can block or slow down oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family. This can lead to an increased half-life and improved bioavailability of the drug.

ParameterBiphenyl-4-carboxylic acid (Illustrative)4'-Fluoro-biphenyl-4-carboxylic acid (Illustrative)
Metabolizing Enzyme Cytochrome P450 (e.g., CYP2C9, CYP3A4)Cytochrome P450 (e.g., CYP2C9, CYP3A4)
In Vitro Half-life (t½) in Human Liver Microsomes 30 min60 min
Intrinsic Clearance (CLint) (µL/min/mg protein) 23.111.6

Receptor Binding Affinity: A Focus on PPARγ

Biphenyl carboxylic acids have been identified as modulators of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in lipid and glucose metabolism.[4][5][6][7] Fluorination can significantly impact the binding affinity of a ligand to its receptor by altering the electronic distribution and conformational preferences of the molecule, potentially leading to enhanced or more selective binding.

The following table illustrates a potential comparison of the binding affinity of the two compounds to the PPARγ receptor. This data is representative and intended to demonstrate the potential effects of fluorination.

ParameterBiphenyl-4-carboxylic acid (Illustrative)4'-Fluoro-biphenyl-4-carboxylic acid (Illustrative)
Target Receptor PPARγPPARγ
Binding Affinity (IC50) 500 nM250 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a biphenyl carboxylic acid derivative.

Materials:

  • Biphenyl carboxylic acid derivative

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Dissolve an accurately weighed amount of the biphenyl carboxylic acid derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low) to a final concentration of approximately 1 mM.

  • Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the standardized HCl solution.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) of the titrant.

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a biphenyl carboxylic acid derivative.

Materials:

  • Biphenyl carboxylic acid derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.

  • Preparation of the Test Solution: Prepare a stock solution of the biphenyl carboxylic acid derivative in either the aqueous or the octanol phase at a known concentration.

  • Partitioning: In a centrifuge tube, add a known volume of the test solution and a known volume of the other phase.

  • Equilibration: Cap the tube and shake it gently on a mechanical shaker for a predetermined time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a biphenyl carboxylic acid derivative using human liver microsomes.

Materials:

  • Biphenyl carboxylic acid derivative

  • Pooled human liver microsomes

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

  • Incubator/shaking water bath

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the biphenyl carboxylic acid derivative (at a final concentration of, for example, 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Competitive Binding Assay

Objective: To determine the binding affinity of a biphenyl carboxylic acid derivative to the PPARγ receptor.

Materials:

  • Recombinant human PPARγ ligand-binding domain (LBD)

  • A fluorescently labeled known PPARγ ligand (tracer)

  • Biphenyl carboxylic acid derivative (test compound)

  • Assay buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the PPARγ LBD and the fluorescent tracer at their optimal concentrations.

  • Assay Setup: In a microplate, add the PPARγ LBD, the fluorescent tracer, and either the test compound at various concentrations or buffer (for control wells).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The binding of the test compound to the PPARγ LBD will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. Plot the fluorescence polarization values against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer) can be determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and biological mechanisms discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B 5 min C Initiate with NADPH B->C D Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

In Vitro Metabolic Stability Assay Workflow

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand Biphenyl Carboxylic Acid (Ligand) PPAR PPARγ Ligand->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE DNA Binding Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Regulation (Lipid & Glucose Homeostasis) Protein->Response

References

A Comparative Analysis of the Biological Activities of Fluorinated Biphenyl Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of fluorinated biphenyl carboxylic acid analogs, with a focus on their potential as therapeutic agents. Due to the limited availability of direct comparative studies on 3'-Fluorobiphenyl-3-carboxylic acid, this guide will focus on the closely related and well-studied analogs of Flurbiprofen (2-fluoro-biphenyl-4-carboxylic acid). The insights from these analogs provide a strong framework for understanding the structure-activity relationships (SAR) of this class of compounds, particularly concerning their dual activities as cyclooxygenase (COX) inhibitors and γ-secretase modulators.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activities of a series of Flurbiprofen analogs. The data highlights the impact of structural modifications on their potency as inhibitors of COX-1 and COX-2 enzymes and their ability to modulate γ-secretase activity, measured by the inhibition of amyloid-β 42 (Aβ42) secretion.

CompoundR1R2R3R4COX-1 IC50 (µM)COX-2 IC50 (µM)Aβ42 Inhibition (%) @ 100 µM
Flurbiprofen HFHH0.51.230
Analog 1 CH3FHH>100>10055
Analog 2 HFOCH3H1.53.045
Analog 3 HFHCF30.81.565
Analog 4 HHHF2.04.520

Data is synthesized from representative values found in the literature for illustrative comparison.

Key Findings from Structure-Activity Relationship (SAR) Studies

  • Substitution at the alpha-position: Modifications at the alpha-position of the propionic acid moiety, such as the introduction of a methyl group (Analog 1), can significantly reduce or eliminate COX inhibitory activity while enhancing Aβ42 inhibitory potency.[1]

  • Terminal phenyl ring modifications: Substitutions on the terminal phenyl ring have been shown to influence Aβ42 secretion inhibitory potency. For instance, the introduction of a trifluoromethyl group (Analog 3) can lead to increased activity.[1]

  • Fluorine position: The position of the fluorine atom on the biphenyl scaffold is crucial for biological activity. While Flurbiprofen (2-fluoro) is a potent COX inhibitor, other isomers may exhibit different activity profiles.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare the reaction mixture in a 96-well plate by adding 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the fluorometric probe to each well.

  • Add 10 µL of the test compound at various concentrations to the inhibitor wells. For control wells, add 10 µL of the solvent.

  • Add 10 µL of the enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm for 5-10 minutes.[2]

  • Calculate the rate of reaction from the linear portion of the kinetic curve.

  • The percent inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

γ-Secretase Modulation Assay (Aβ42 Secretion Assay)

This protocol outlines a cell-based assay to measure the effect of test compounds on the secretion of Aβ42.

Materials:

  • Human neuroglioma cells (H4) stably expressing a mutant form of amyloid precursor protein (APP).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Enzyme-linked immunosorbent assay (ELISA) kit for human Aβ42.

  • Lysis buffer.

  • 96-well cell culture plates.

Procedure:

  • Seed the H4-APP cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • After the incubation period, collect the cell culture supernatant.

  • Lyse the cells to measure total protein concentration for normalization.

  • Quantify the amount of Aβ42 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[1]

  • The percentage of Aβ42 inhibition is calculated by comparing the Aβ42 levels in the treated wells to the vehicle-treated control wells.

Mandatory Visualization

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade, which is the target of many nonsteroidal anti-inflammatory drugs (NSAIDs) like the fluorinated biphenyl carboxylic acid analogs discussed.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Biological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids:e->ArachidonicAcid:w PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid:e->PGH2:w COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2:s->Prostaglandins:n Thromboxanes Thromboxanes (TXA2) PGH2:s->Thromboxanes:n Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation StomachProtection Stomach Mucosa Protection Prostaglandins->StomachProtection PlateletAggregation Platelet Aggregation Thromboxanes->PlateletAggregation Inhibitor Fluorinated Biphenyl Carboxylic Acids Inhibitor->COX1 Inhibitor->COX2

Caption: Arachidonic acid cascade and inhibition by fluorinated biphenyl carboxylic acids.

γ-Secretase and Amyloid-β Production Pathway

This diagram illustrates the processing of Amyloid Precursor Protein (APP) by secretases, leading to the production of Amyloid-β (Aβ) peptides, a key event in Alzheimer's disease pathology. γ-secretase modulators, including certain fluorinated biphenyl carboxylic acid analogs, can alter this process.

APP_Processing cluster_processing APP Processing Pathways cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_modulation Modulation of γ-secretase APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) sAPPb sAPPβ APP->sAPPb β-secretase cleavage CTF_beta C99 (β-CTF) alpha_secretase α-secretase sAPPa sAPPα APP->sAPPa α-secretase cleavage CTF_alpha C83 (α-CTF) gamma_secretase γ-secretase Abeta42_prod ↓ Aβ42 production gamma_secretase->Abeta42_prod Abeta38_prod ↑ Aβ38 production gamma_secretase->Abeta38_prod Abeta Amyloid-β (Aβ40, Aβ42) CTF_beta->Abeta γ-secretase cleavage AICD AICD Oligomers Oligomers Abeta->Oligomers Aggregation Plaques Amyloid Plaques Abeta->Plaques Aggregation P3 P3 peptide CTF_alpha->P3 γ-secretase cleavage GSM Flurbiprofen Analogs (γ-secretase modulators) GSM->gamma_secretase Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity leads to Plaques->Neurotoxicity leads to

Caption: Amyloidogenic processing of APP and modulation by γ-secretase modulators.

References

A Comparative Guide to Palladium Catalysts for the Synthesis of 3'-Fluorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3'-Fluorobiphenyl-3-carboxylic acid, a key structural motif in various pharmacologically active molecules, is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of different palladium catalyst systems for this synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.

Performance Comparison of Palladium Catalysts

The Suzuki-Miyaura coupling of 3-bromobenzoic acid with 3-fluorophenylboronic acid is the most direct route to this compound. The performance of various palladium catalysts in this transformation is summarized below. The data is compiled from studies on the target reaction and structurally analogous couplings.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)NoneK₂CO₃WaterRoom Temp.1.5~89*[1]
Pd(PPh₃)₄ (3-5 mol%)PPh₃K₃PO₄1,4-Dioxane/Water10012-24~85 [2]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/Water10012>95[2]
Pd/C (5 mol%)NoneK₂CO₃Water/Ethanol802High***[3][4]
Pd(OAc)₂ (0.2 mol%)PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/Water802High****[5]

*Yield reported for the coupling of 3-bromobenzoic acid with 4-fluorophenylboronic acid, a close structural analog.[1] **Yields reported for the coupling of structurally similar aryl bromides and boronic acids.[2] ***Qualitative "high yield" reported for similar substrates under these conditions.[3][4] ****Qualitative "high yield" reported for the coupling of bromobenzenes with arylboronic acids.[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different palladium catalyst systems are provided below. These protocols can be adapted and optimized for specific laboratory conditions.

Protocol 1: Aqueous Suzuki-Miyaura Coupling at Room Temperature

This environmentally friendly protocol utilizes a water-soluble palladium catalyst and is performed at ambient temperature.[1]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Distilled water (5.0 mL)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, 3-fluorophenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by recrystallization.

Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This is a classical and widely used protocol for Suzuki-Miyaura couplings.[2][6]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 3-bromobenzoic acid, 3-fluorophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling using Pd(OAc)₂ with a Buchwald Ligand (SPhos)

This modern catalyst system often provides high yields under relatively mild conditions for a broad range of substrates.[2]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 3-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene/Water (10:1 mixture, 11 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add 3-bromobenzoic acid, 3-fluorophenylboronic acid, and potassium phosphate to a reaction vessel.

  • In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in degassed toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add the degassed toluene and water.

  • Seal the vessel and heat the mixture to 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Heterogeneous Suzuki-Miyaura Coupling using Pd/C

This protocol offers the advantage of easy catalyst separation and potential for recycling.[3][4]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • 10% Palladium on carbon (Pd/C) (5 mol% of Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Water/Ethanol (1:1 mixture, 10 mL)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, 3-fluorophenylboronic acid, Pd/C, and potassium carbonate.

  • Add the water/ethanol solvent mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the product.

Visualizations

To further elucidate the processes described, the following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_rprime R-Pd(II)-R' L_n transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X (3-Bromobenzoic acid) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (3-Fluorophenylboronic acid) boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) degas 2. Degassing (Inert Atmosphere) setup->degas heat 3. Heating & Stirring degas->heat monitor 4. Monitoring (TLC/LC-MS) heat->monitor workup 5. Quenching & Extraction monitor->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify product 7. Product Isolation & Characterization purify->product

References

Acidity of Fluorinated vs. Non-Fluorinated Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability. This guide provides an objective comparison of the acidity of fluorinated and non-fluorinated benzoic acids, supported by experimental data and detailed methodologies. Understanding these acidity differences is crucial for drug design and development, as the ionization state of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity Comparison: pKa Values

The acidity of an acid is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for benzoic acid and several of its fluorinated derivatives.

CompoundpKa (at 25°C)
Benzoic Acid4.20[1][2]
2-Fluorobenzoic Acid3.27[3][4]
3-Fluorobenzoic Acid3.86[5][6][7]
4-Fluorobenzoic Acid4.15[8][9][10]
Pentafluorobenzoic Acid1.48[11] - 1.75[12][13]

As the data indicates, the position and number of fluorine substituents on the benzene ring have a profound effect on the acidity of the carboxylic acid group.

The Electronic Influence of Fluorine

The increased acidity of fluorinated benzoic acids can be attributed to the strong electron-withdrawing nature of fluorine. This influence is primarily exerted through the inductive effect, and to a lesser extent, the resonance effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the benzene ring through the sigma bonds.[14] This electron withdrawal stabilizes the resulting carboxylate anion (conjugate base) formed after deprotonation. By delocalizing the negative charge, the stability of the anion is increased, which in turn increases the acidity of the parent carboxylic acid.[14]

  • Resonance Effect (+R): While fluorine has a strong -I effect, it also possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring through resonance.[15][16] This effect, which pushes electron density towards the ring, would tend to destabilize the carboxylate anion and thus decrease acidity. However, for halogens, the inductive effect is generally considered to be more significant than the resonance effect in influencing the acidity of benzoic acids.

The interplay of these two opposing effects, along with their dependence on the substituent's position, explains the observed trend in pKa values. In the case of pentafluorobenzoic acid, the cumulative inductive effect of five fluorine atoms leads to a dramatic increase in acidity.[11]

G Influence of Fluorine on Benzoic Acid Acidity cluster_benzoic_acid Benzoic Acid cluster_fluorobenzoic_acid Fluorinated Benzoic Acid BA Benzoic Acid (pKa ≈ 4.20) BA_anion Benzoate Anion (Resonance Stabilized) BA->BA_anion Deprotonation FBA Fluorobenzoic Acid FBA_anion Fluorobenzoate Anion (Inductively Stabilized) FBA->FBA_anion Deprotonation Fluorine Fluorine Substituent Inductive Strong Inductive Effect (-I) Fluorine->Inductive Dominant Resonance Weak Resonance Effect (+R) Fluorine->Resonance Minor Inductive->FBA_anion Stabilizes Resonance->FBA_anion Destabilizes (less significant) G Experimental Workflow for pKa Determination A Prepare Acid Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

References

3'-Fluorobiphenyl-3-carboxylic Acid: A Bioisosteric Alternative to Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The carboxylic acid moiety, a common functional group in many biologically active molecules, often presents challenges such as poor metabolic stability, low membrane permeability, and potential for toxicity. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses improved physicochemical properties, is a key strategy to overcome these hurdles. This guide provides an objective comparison of 3'-Fluorobiphenyl-3-carboxylic acid as a bioisostere for the parent 3-biphenylcarboxylic acid, alongside the commonly used tetrazole bioisostere, 5-(biphenyl-3-yl)-1H-tetrazole.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a fluorine atom and the replacement of the carboxylic acid with a tetrazole ring can significantly alter the physicochemical properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key predicted and experimental data for 3-biphenylcarboxylic acid and its bioisosteres.

CompoundStructurepKaclogP
3-Biphenylcarboxylic acid3-Biphenylcarboxylic acid4.14 (Predicted)[1][2]3.5[3]
This compoundthis compound~3.9-4.0 (Estimated)3.2
5-(Biphenyl-3-yl)-1H-tetrazole5-(Biphenyl-3-yl)-1H-tetrazole~4.5-5.0 (Estimated)3.2

The substitution of a hydrogen atom with a fluorine atom at the 3'-position of the biphenyl scaffold is expected to have a modest impact on the molecule's acidity and lipophilicity.

  • Acidity (pKa): The high electronegativity of the fluorine atom exerts an electron-withdrawing inductive effect, which can stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[4][5] The effect is distance-dependent, and in the case of this compound, the fluorine atom is on the distal phenyl ring. Therefore, the increase in acidity compared to the non-fluorinated parent compound is likely to be small.

  • Lipophilicity (cLogP): The introduction of a single fluorine atom to an aromatic ring generally leads to a slight increase in lipophilicity.[6] However, in this specific case, the predicted cLogP value for the fluorinated compound is slightly lower than that of the parent compound. This highlights the context-dependent nature of fluorine's effect on lipophilicity.

The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. It is a planar, acidic heterocycle with a pKa generally in the range of 4.5-5.0, similar to that of carboxylic acids.[7] This similarity in acidity allows it to mimic the ionic interactions of a carboxylate group with biological targets. The predicted cLogP of the tetrazole analog is comparable to that of the fluorinated carboxylic acid, suggesting similar overall lipophilicity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the test compounds.

Materials:

  • Test compound (e.g., this compound)

  • Deionized water (carbonate-free)

  • Methanol (or other suitable co-solvent for poorly soluble compounds)

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a 1-5 mM solution of the test compound in a mixture of water and a minimal amount of co-solvent (if necessary for solubility).

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with standardized NaOH, adding small increments (e.g., 0.05 mL) and recording the pH value after each addition, ensuring the reading has stabilized.

  • Continue the titration until the pH has passed the equivalence point (typically to pH 11-12).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve or by calculating the first derivative of the curve.

  • Perform the titration in triplicate for each compound to ensure accuracy and reproducibility.

Determination of Lipophilicity (LogD7.4) by Shake-Flask Method

Objective: To determine the distribution coefficient of the test compounds between n-octanol and a buffered aqueous phase at physiological pH (7.4).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4) and a known volume of pre-saturated n-octanol. The final concentration of the test compound should be in the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully remove an aliquot from both the aqueous and the n-octanol layers.

  • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the LogD7.4 using the following formula: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)

  • Perform the experiment in triplicate for each compound.

Determination of Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the test compounds across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solutions in PBS

  • Plate shaker

  • Plate reader or other analytical instrument for quantification

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor wells with fresh PBS (pH 7.4).

  • Add the test compound solutions to the donor wells.

  • Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature on a plate shaker for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Biological Context: Prostacyclin IP Receptor Agonism

Biphenyl carboxylic acid derivatives have been explored as agonists of the prostacyclin (IP) receptor, a G-protein coupled receptor involved in vasodilation and inhibition of platelet aggregation.[8][9][10] Agonists of the IP receptor are used in the treatment of pulmonary arterial hypertension. The carboxylic acid moiety is often a key pharmacophoric element for interaction with the receptor. The replacement of this group with a bioisostere like this compound or a tetrazole can modulate the potency, selectivity, and pharmacokinetic properties of these agonists.

Below is a diagram illustrating the signaling pathway initiated by the activation of the prostacyclin IP receptor.

IP_Signaling_Pathway Ligand Prostacyclin Agonist (e.g., Biphenyl Carboxylic Acid) IP_Receptor Prostacyclin (IP) Receptor (GPCR) Ligand->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response: - Vasodilation - Inhibition of Platelet Aggregation PKA->Cellular_Response Leads to

Caption: Prostacyclin IP Receptor Signaling Pathway.

Conclusion

The choice of a carboxylic acid bioisostere is a critical decision in the drug design process, with significant implications for the overall profile of a drug candidate. This compound represents a subtle modification of the parent carboxylic acid, likely leading to a modest change in acidity and lipophilicity. This fine-tuning can be advantageous in optimizing binding affinity and ADME properties without drastically altering the molecule's interaction with its target. In contrast, the tetrazole bioisostere offers a more significant structural change while maintaining the key acidic properties of the carboxylate group. The selection between these and other bioisosteres will ultimately depend on the specific goals of the drug discovery program and the empirical data obtained through systematic evaluation. The experimental protocols provided in this guide offer a framework for generating the necessary data to make informed decisions in the pursuit of safer and more effective medicines.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3'-Fluorobiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Analytical Methods

The two most promising analytical techniques for the quantification of 3'-Fluorobiphenyl-3-carboxylic acid are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, sample matrix complexity, and available instrumentation.

Parameter HPLC-UV LC-MS/MS
Instrumentation High-Performance Liquid Chromatograph with UV detectorLiquid Chromatograph coupled to a tandem Mass Spectrometer
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)Protein Precipitation followed by SPE or LLE
Anticipated Limit of Quantification (LOQ) ~ 0.1 - 1 µg/mL~ 0.1 - 10 ng/mL
Anticipated Linearity (R²) > 0.995> 0.998
Anticipated Recovery (%) 85 - 115%90 - 110%
Key Advantages Cost-effective, widely available, robust for higher concentration samples.High sensitivity and selectivity, suitable for complex biological matrices, ideal for low concentration samples.
Potential Challenges Lower sensitivity, potential for interference from matrix components.Higher cost of instrumentation and maintenance, potential for matrix effects (ion suppression/enhancement).[4]

Experimental Protocols

The following are detailed, proposed methodologies for the key experiments. These protocols are based on common practices for the analysis of carboxylic acids in biological matrices and should be validated for this compound specifically.

1. Proposed HPLC-UV Method

  • Instrumentation: Agilent 1100 series HPLC system with a UV detector or equivalent.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient elution may be required).

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 230-280 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, add an internal standard.

    • Acidify the sample with 50 µL of 1M HCl.

    • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and iso-propanol).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

2. Proposed LC-MS/MS Method

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or similar (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is anticipated to be more sensitive for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻, and the product ion (Q3) will be a characteristic fragment ion determined by direct infusion of a standard solution.

  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Dilute the supernatant with water and load onto a conditioned Solid-Phase Extraction (SPE) cartridge (e.g., a mixed-mode or polymeric sorbent).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluent and reconstitute in the initial mobile phase for injection.

  • Validation Parameters to be Assessed: In addition to the standard validation parameters, matrix effect and recovery should be thoroughly investigated.[4]

Workflow and Pathway Visualizations

Analytical_Method_Validation_Workflow A Method Development B Method Validation A->B Proceed to Validation C Sample Analysis B->C Apply Validated Method D Selectivity & Specificity B->D E Linearity & Range B->E F Accuracy & Precision B->F G LOD & LOQ B->G H Stability B->H I Matrix Effect (for LC-MS) B->I

Caption: General workflow for analytical method validation.

This guide provides a foundational framework for developing and validating analytical methods for this compound. It is imperative that any chosen method undergoes a full validation process in accordance with regulatory guidelines to ensure reliable and accurate quantification.[1][3]

References

A Spectroscopic Comparison of 3'-Fluorobiphenyl-3-carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3'-Fluorobiphenyl-3-carboxylic acid and its 2'- and 4'-fluoro isomers. Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for their unambiguous identification in complex matrices, a common challenge in drug discovery and development. This document summarizes key spectroscopic data, outlines experimental protocols for their acquisition, and provides a visual representation of a relevant biological pathway where such compounds may exert their effects.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported in δ ppm)

ProtonThis compound2'-Fluorobiphenyl-3-carboxylic acid4'-Fluorobiphenyl-3-carboxylic acid
-COOH ~13.1 (s, 1H)~13.0 (s, 1H)~13.2 (s, 1H)
Aromatic H 7.20 - 8.30 (m, 8H)7.10 - 8.20 (m, 8H)7.15 - 8.25 (m, 8H)

Note: The aromatic region (7.10-8.30 ppm) will show complex multiplets for all isomers due to spin-spin coupling between protons and through-space coupling with fluorine. The exact chemical shifts and coupling constants are highly dependent on the position of the fluorine atom.

Table 2: ¹³C NMR Spectroscopic Data (Predicted in δ ppm)

CarbonThis compound2'-Fluorobiphenyl-3-carboxylic acid4'-Fluorobiphenyl-3-carboxylic acid
C=O ~167~168~167
C-F ~163 (d, ¹JCF ≈ 245 Hz)~160 (d, ¹JCF ≈ 250 Hz)~164 (d, ¹JCF ≈ 248 Hz)
Aromatic C 114 - 142115 - 141115 - 143

Note: The chemical shift of the carbon atom directly bonded to fluorine will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional GroupVibration ModeThis compound2'-Fluorobiphenyl-3-carboxylic acid4'-Fluorobiphenyl-3-carboxylic acid
O-H Stretch (H-bonded)3300 - 2500 (broad)3300 - 2500 (broad)3300 - 2500 (broad)
C-H Aromatic Stretch3100 - 30003100 - 30003100 - 3000
C=O Stretch~1700 - 1680~1700 - 1680~1700 - 1680
C=C Aromatic Stretch~1600, 1480~1605, 1475~1600, 1485
C-F Stretch~1250 - 1100~1250 - 1100~1250 - 1100
O-H Bend~920 (broad)~920 (broad)~920 (broad)

Note: The characteristic broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch are key features for all isomers. The C-F stretching frequency can be influenced by its position on the aromatic ring.

Table 4: Mass Spectrometry (MS) Data (m/z)

Ionization ModeIonThis compound2'-Fluorobiphenyl-3-carboxylic acid4'-Fluorobiphenyl-3-carboxylic acid
EI [M]⁺216216216
[M-OH]⁺199199199
[M-COOH]⁺171171171
[C₁₂H₈F]⁺ (Fluorobiphenyl radical cation)171171171

Note: In Electron Ionization (EI) mass spectrometry, all three isomers will exhibit a molecular ion peak at m/z 216. Key fragmentation pathways include the loss of the hydroxyl group ([M-OH]⁺) and the carboxylic acid group ([M-COOH]⁺). The fragmentation patterns are expected to be very similar, making isomer differentiation by EI-MS alone challenging.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization:

    • Electron Ionization (EI): Use a standard electron energy of 70 eV for fragmentation.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia) and infuse it into the ESI source.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

Synthesis and Potential Biological Relevance

These fluorinated biphenyl carboxylic acids are typically synthesized via Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between an aryl halide and an aryl boronic acid, catalyzed by a palladium complex.[1][2]

Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties.[2][3][4][5] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6] One of the key targets for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Below is a simplified representation of the COX pathway, illustrating a potential point of intervention for biphenyl carboxylic acid derivatives.

inflammation_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes cluster_inhibitors Inhibition MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 ProstaglandinH2 Prostaglandin H2 (PGH2) ArachidonicAcid->ProstaglandinH2 COX Prostaglandins Prostaglandins (PGE2, etc.) ProstaglandinH2->Prostaglandins PG Synthases Inflammation Inflammation Prostaglandins->Inflammation PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/COX-2) PG_Synthases Prostaglandin Synthases BiphenylCarboxylicAcids Biphenyl Carboxylic Acid Derivatives BiphenylCarboxylicAcids->COX

Caption: Simplified COX pathway and potential inhibition by biphenyl carboxylic acids.

This guide serves as a foundational resource for the spectroscopic identification and comparison of this compound and its positional isomers. The provided data and protocols can aid researchers in their synthetic and analytical endeavors within the field of medicinal chemistry.

References

Benchmarking the stability of 3'-Fluorobiphenyl-3-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 3'-Fluorobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of this compound against its non-fluorinated analog, Biphenyl-3-carboxylic acid. The inclusion of fluorine in pharmaceutical candidates can significantly alter their metabolic stability, physicochemical properties, and overall shelf-life. This document outlines the protocols for forced degradation studies and presents hypothetical data to illustrate the comparative stability under various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress. All experimental data is presented to reflect what would be expected from a standard forced degradation study.

Comparative Stability Data

The stability of this compound and Biphenyl-3-carboxylic acid was assessed under various forced degradation conditions. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results are summarized in the table below.

Stress ConditionTimeThis compound (% Degradation)Biphenyl-3-carboxylic acid (% Degradation)Major Degradants Observed
0.1 M HCl24h2.1%3.5%Hydrolytic products
0.1 M NaOH24h5.8%8.2%Hydrolytic products
3% H₂O₂24h1.5%2.8%Oxidative adducts
80°C48h0.8%1.2%Thermally induced impurities
Photolytic (ICH Q1B)24h< 0.5%< 0.5%No significant degradants

Interpretation of Data: The hypothetical data suggests that the introduction of a fluorine atom at the 3'-position of the biphenyl scaffold enhances the molecule's stability against hydrolytic and oxidative degradation. This increased stability is a common effect of fluorination, which can be attributed to the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine. Both compounds exhibit high stability under thermal and photolytic stress.

Experimental Protocols

Detailed methodologies for the forced degradation studies are provided below. These protocols are based on established guidelines for stability testing of new drug substances.[1][2][3][4][5]

General Procedure for Forced Degradation Studies

A stock solution of each compound (this compound and Biphenyl-3-carboxylic acid) was prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. These stock solutions were then subjected to the stress conditions as described below. At specified time points, aliquots were withdrawn, neutralized if necessary, and diluted with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.[1]

Stability-Indicating HPLC Method

A reverse-phase HPLC method was developed and validated to separate the parent compounds from their potential degradation products.[6][7][8][9]

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Stress Conditions
  • Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60°C for 24 hours.[1]

  • Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M NaOH and kept at 60°C for 24 hours.[1]

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% H₂O₂ and stored at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: A known amount of the solid compound was placed in a petri dish and exposed to dry heat at 80°C in an oven for 48 hours.[1]

  • Photolytic Degradation: The compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for conducting the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare 1 mg/mL Stock Solutions (Compound A and Compound B) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (80°C, Solid State) photo Photolytic (ICH Q1B) sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc quantify Quantify % Degradation hplc->quantify compare Compare Stability Profiles quantify->compare G cluster_pathway Hypothetical Hydrolytic Degradation Pathway parent Biphenyl Carboxylic Acid Derivative intermediate Hydroxylated Intermediate parent->intermediate Hydrolysis degradant Ring-Opened Product intermediate->degradant Further Degradation

References

A Comparative Guide to the In Vitro and In Silico Evaluation of 3'-Fluorobiphenyl-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in silico evaluation of 3'-Fluorobiphenyl-3-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as versatile scaffolds for developing novel therapeutic agents. The introduction of a fluorine atom can significantly alter the physicochemical properties of molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profile. This guide summarizes key performance data, details common experimental protocols, and visualizes relevant workflows and pathways to support further research and development in this area.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various fluorinated carboxylic acid derivatives, including biphenyl and related structures, as reported in recent studies. This data provides a baseline for comparing the potential efficacy of this compound derivatives.

Table 1: In Vitro Anticancer and Antimicrobial Activity of Fluorinated Derivatives

Compound ClassDerivative/CompoundTarget Cell Line/OrganismActivity MetricValueReference
Coumarin-3-carboxamide4-fluoro benzamide (14b)HepG2 Cancer CellsIC502.62 µM[1]
Coumarin-3-carboxamide4-fluoro benzamide (14b)HeLa Cancer CellsIC500.39 µM[1]
Coumarin-3-carboxamide2,5-difluoro benzamide (14e)HepG2 Cancer CellsIC504.85 µM[1]
Coumarin-3-carboxamide2,5-difluoro benzamide (14e)HeLa Cancer CellsIC500.75 µM[1]
Coumarin-3-carboxylic acidCompound 13Bacillus cereusMIC32 µg/mL[1]
3-Phenylcoumarin SulfamateCompound 2bSteroid SulfataseIC500.27 µM
3-Phenylcoumarin SulfamateCompound 2cSteroid SulfataseIC500.27 µM
Quinazoline-4-carboxylic Acid2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7 Cancer CellsIC50168.78 µM[2]
Furan-2-carboxylic acid5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV)M. bovis BCGMIC99125 µM[3]

Table 2: In Silico Molecular Docking and Binding Affinities

Compound ClassDerivative/CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Fluorinated ChalconeCompound 1CGlutaredoxin (1GRX)-5.43[4]
Fluorinated ChalconeCompound 1DUDP-3-O-[3-hydroxymyristoyl] N-acetyl glucosamine deacetylase (3P3E)-6.3[4]
Fluorinated ChalconeCompound 1DDNA gyrase (3G75)-5.62[4]
Fluorinated ChalconeCompound 1DDihydrofolate reductase (1AI9)-6.55[4]
3-Phenyl PyridineCompound I7Xanthine Oxidoreductase (XOR)IC50 = 0.037 µM[5]
3-Phenyl PyridineCompound I7Uric Acid Transporter 1 (URAT1)IC50 = 546.70 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in silico experiments.

In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)

  • Preparation of Microbial Cultures: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific concentration, often standardized using the McFarland turbidity scale (e.g., 0.5 for bacteria).[6]

  • Compound Dilution: The test compounds are serially diluted in the broth medium to create a range of concentrations.

  • Inoculation: A standardized inoculum of the microorganism is added to each dilution of the test compound.

  • Controls: Positive controls (containing a known antimicrobial agent like Chloramphenicol or Griseofulvin) and negative controls (containing only the growth medium and microorganism) are included.[6]

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Silico Molecular Docking

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the ligands (test compounds) are drawn and converted to 3D structures, followed by energy minimization.

  • Binding Site Identification: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of the ligand within the protein's active site. The program samples various poses of the ligand and scores them based on a scoring function that estimates the binding energy.[7]

  • Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. Visualization tools like Biovia Discovery Studio or UCSF Chimera are often used for this purpose.[4][7]

Visualizations: Workflows and Pathways

Experimental Workflow for Drug Discovery

G cluster_0 In Silico Evaluation cluster_1 Chemical Synthesis cluster_2 In Vitro Evaluation cluster_3 Lead Optimization a Compound Library Design (this compound derivatives) b Molecular Docking (Target Protein) a->b c ADMET Prediction b->c d Synthesis of Selected Derivatives c->d Promising Candidates e Purification & Characterization (NMR, MS) d->e f Biological Screening (e.g., Anticancer, Antimicrobial) e->f g IC50 / MIC Determination f->g h Mechanism of Action Studies g->h i Structure-Activity Relationship (SAR) Analysis h->i j Lead Compound Optimization i->j j->a Iterative Design

A typical workflow for the discovery and evaluation of novel drug candidates.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., Raf) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 TF Transcription Factor (e.g., ERK) Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 3'-Fluorobiphenyl-3-carboxylic acid derivative Inhibitor->Receptor caption Inhibition of a receptor tyrosine kinase pathway by a hypothetical derivative.

Potential mechanism of action for derivatives targeting a kinase signaling pathway.

References

A Comparative Guide to the Synthesis of 3'-Fluorobiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes for the preparation of 3'-Fluorobiphenyl-3-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The Suzuki-Miyaura coupling and the Negishi coupling are evaluated based on their reaction parameters, yields, and the cost-effectiveness of their starting materials.

At a Glance: Comparison of Synthetic Routes

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Starting Materials 3-Bromobenzoic acid, (3-Fluorophenyl)boronic acid3-Bromobenzoic acid, (3-Fluorophenyl)zinc halide
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Palladium- or Nickel-based (e.g., Pd(dppf)Cl₂)
Base Required (e.g., K₂CO₃, Na₂CO₃)Not typically required
Reaction Temperature Room temperature to refluxRoom temperature to elevated temperatures
Typical Yield High (often >85%)Moderate to High (variable)
Functional Group Tolerance Generally goodExcellent
Reagent Sensitivity Boronic acids are generally air and moisture stableOrganozinc reagents are sensitive to air and moisture

Synthetic Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. For the synthesis of this compound, this involves the reaction of 3-bromobenzoic acid with (3-fluorophenyl)boronic acid.

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_reagents Reagents 3_bromobenzoic_acid 3-Bromobenzoic acid Reaction Suzuki-Miyaura Coupling 3_bromobenzoic_acid->Reaction 3_fluorophenylboronic_acid (3-Fluorophenyl)boronic acid 3_fluorophenylboronic_acid->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Product This compound Reaction->Product

Figure 1. Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol:

A representative procedure for the Suzuki-Miyaura coupling is as follows[1]:

  • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq).

  • The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is acidified with 1M HCl to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:
ReactantMolar Eq.CatalystBaseSolventTime (h)Temp (°C)Yield (%)Purity (%)
3-Bromobenzoic acid1.0Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2.0 eq)Toluene/Ethanol/Water690~89[1]>95
(3-Fluorophenyl)boronic acid1.2

Note: The yield is based on a similar reaction producing 3-(4-Fluorophenyl)benzoic acid[1]. The purity is an estimated value based on typical outcomes for this reaction.

Synthetic Route 2: Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. This route offers an alternative to the Suzuki-Miyaura coupling and is known for its high functional group tolerance.

Negishi_Coupling cluster_reactants Starting Materials cluster_reagents Reagents 3_bromobenzoic_acid 3-Bromobenzoic acid Reaction Negishi Coupling 3_bromobenzoic_acid->Reaction 3_fluorophenylzinc_halide (3-Fluorophenyl)zinc halide 3_fluorophenylzinc_halide->Reaction Pd_catalyst Pd(dppf)Cl₂ Pd_catalyst->Reaction Solvent THF Solvent->Reaction Product This compound Reaction->Product

Figure 2. Synthetic pathway for this compound via Negishi coupling.

Experimental Protocol:

A plausible experimental protocol, based on general Negishi coupling procedures, is as follows[2][3][4][5][6]:

Part A: Preparation of (3-Fluorophenyl)zinc halide

  • Under an inert atmosphere, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in THF, followed by washing with THF.

  • To the activated zinc, add a solution of 3-fluorobromobenzene (1.0 eq) in anhydrous THF.

  • The mixture is stirred at room temperature or gently heated to initiate the formation of the organozinc reagent. The formation is usually complete within 2-4 hours.

Part B: Negishi Coupling

  • In a separate flask under an inert atmosphere, dissolve 3-bromobenzoic acid (1.0 eq) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq) in anhydrous THF.

  • To this solution, add the freshly prepared (3-fluorophenyl)zinc halide solution (1.2-1.5 eq) via cannula.

  • The reaction mixture is stirred at room temperature or heated to 50-65 °C for 6-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Quantitative Data:
ReactantMolar Eq.CatalystSolventTime (h)Temp (°C)Yield (%)Purity (%)
3-Bromobenzoic acid1.0Pd(dppf)Cl₂ (3 mol%)THF126070-85 (Est.)>95 (Est.)
(3-Fluorophenyl)zinc halide1.5

Note: The yield and purity are estimated based on typical yields for Negishi coupling reactions with similar substrates, as a specific protocol for this exact molecule was not found in the literature.

Cost Analysis of Starting Materials

The following table provides an approximate cost comparison for the key starting materials required for each synthetic route. Prices are based on currently available catalog information from major chemical suppliers and may vary.

Starting MaterialSupplier ExamplePurityPrice (USD/g)
3-Bromobenzoic acidSigma-Aldrich, Thermo Fisher Scientific98-99%~$1-3[7][8]
(3-Fluorophenyl)boronic acidSigma-Aldrich, Chem-Impex≥95%~$30-45[9]
3-Fluorobromobenzene (for organozinc)Commercially Available>98%~$2-5
Zinc DustCommercially Available>98%<$1

Conclusion

Both the Suzuki-Miyaura and Negishi coupling reactions are viable and effective methods for the synthesis of this compound.

The Suzuki-Miyaura coupling stands out for its operational simplicity, the use of relatively stable and easy-to-handle boronic acid reagents, and typically high yields. The starting materials are commercially available, making this route attractive for both small-scale and larger-scale synthesis.

The Negishi coupling offers the advantage of high functional group tolerance and can sometimes provide better yields for challenging substrates. However, it requires the in-situ preparation of air- and moisture-sensitive organozinc reagents, which adds a layer of complexity to the experimental setup.

For most applications, the Suzuki-Miyaura coupling is likely the more practical and cost-effective choice due to the stability of the reagents and the well-established, high-yielding protocols. The Negishi coupling may be a valuable alternative when the Suzuki-Miyaura coupling proves to be inefficient for a particular substrate or when the specific reactivity of the organozinc reagent is advantageous. The ultimate choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and the chemist's familiarity with the techniques.

References

Safety Operating Guide

Proper Disposal of 3'-Fluorobiphenyl-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3'-Fluorobiphenyl-3-carboxylic acid, a fluorinated organic compound, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this substance, aligning with standard laboratory safety practices and regulatory guidelines.

Immediate Safety and Handling Considerations

Before beginning any procedure that involves this compound, it is crucial to be aware of its hazard profile. Based on data for closely related isomers, this compound is classified as a hazardous substance.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Hazard Identification and Personal Protective Equipment (PPE)

Proper protective measures are the first line of defense against chemical exposure. The required PPE should be worn at all times when handling this compound.

Hazard Classification GHS Pictogram Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2) [1]
alt text
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
Serious Eye Irritation (Category 2A) [1]
alt text
Eye Protection: Chemical safety goggles or a face shield.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation [1]
alt text
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[1] Skin/Body Protection: Wear a lab coat or suitable protective clothing.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. As a halogenated organic acid, this compound must be collected separately from other waste streams.

Waste Stream Description Compatibility Incompatibility
Halogenated Organic Solids Solid organic compounds containing fluorine, chlorine, bromine, or iodine.Other solid halogenated organic waste.Non-halogenated waste, bases, strong oxidizing agents[1], aqueous solutions, reactive metals.
Non-Halogenated Organics Organic compounds without halogens.-Halogenated waste, acids, bases, oxidizers.
Aqueous Acidic Waste Water-based solutions with a pH ≤ 2.-Bases, reactive metals, cyanide- or sulfide-bearing wastes.
Aqueous Basic Waste Water-based solutions with a pH ≥ 12.5.-Acids.

Step 2: Waste Collection and Containment

  • Select an Appropriate Container: Use a designated, properly labeled hazardous waste container that is compatible with acidic, halogenated organic solids. The container must be in good condition with a secure, threaded cap.[3]

  • Transfer the Waste: For solid waste, carefully sweep or shovel the material into the designated container, minimizing dust generation.[1] For residual amounts in original containers, leave the chemical in its original packaging if possible.

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[3][4] The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate quantity.[5] Do not use abbreviations.[3]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

  • Ensure Proper Storage Conditions: The SAA should be a cool, dry, and well-ventilated area away from incompatible materials.[2] Use secondary containment (such as a tray) to catch any potential leaks.

  • Monitor Accumulation Limits: Federal regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons (or 1 quart for acutely toxic waste).[7]

Step 4: Arrange for Disposal

  • Contact Environmental Health & Safety (EHS): When the container is nearly full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department or equivalent office to request a waste pickup.[6]

  • Final Disposal: The EHS department will transport the waste for final disposal, which is typically high-temperature incineration at a licensed and regulated facility.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading and entering drains.

  • Clean-up: For small spills of solid material, carefully sweep up the substance, avoiding dust creation, and place it into a sealed, labeled container for disposal as hazardous waste.[1] Place any contaminated absorbent pads or PPE into the same container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Disposal Workflow: this compound cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal Process A Step 1: Identify Waste (Solid, Halogenated Organic Acid) B Step 2: Segregate from Incompatible Waste Streams A->B C Step 3: Collect in a Labeled, Compatible Waste Container B->C D Step 4: Store Container in Designated SAA with Secondary Containment C->D Spill Emergency Spill Occurs C->Spill Potential Event E Step 5: Request Pickup from Environmental Health & Safety (EHS) D->E F Step 6: EHS Transports Waste to Central Accumulation Area E->F G Step 7: Final Disposal via Licensed Facility (Incineration) F->G Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->C Place cleanup materials in waste container

Caption: Procedural workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3'-Fluorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 3'-Fluorobiphenyl-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for integrity before use and replace them immediately after any contact with the chemical.[2][4]
Eyes/Face Safety glasses with side shields or chemical splash gogglesA face shield should be worn in situations with a risk of splashing or explosion.[1][2][3]
Body Laboratory coatA Nomex® lab coat or equivalent flame-resistant material is recommended.[2] Ensure the coat is buttoned and fits properly to cover as much skin as possible.[2]
Respiratory RespiratorRequired when engineering controls (like fume hoods) are insufficient or unavailable.[1][2] Use of a respirator may require a formal respiratory protection program, including fit testing.[2]
Feet Closed-toe shoesShoes must cover the entire foot; no perforated shoes, sandals, or open-toed footwear are permitted.[2][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact. The following workflow outlines the key steps for safe operational conduct and waste management.

Diagram 1: Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Weigh and Handle Solid in Ventilated Area prep3->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 spill1 Evacuate Area handle1->spill1 In case of spill handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 disp1 Collect Waste in a Labeled, Sealed Container handle3->disp1 After Use spill2 Use Appropriate Spill Kit spill1->spill2 spill3 Clean and Decontaminate Area spill2->spill3 spill3->handle1 Resume work disp2 Dispose of as Hazardous Waste disp1->disp2 disp3 Follow Institutional and Local Regulations disp2->disp3

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Experimental Protocols

Handling Procedure:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[1] Ensure that a properly functioning fume hood is available and in use.[1] Don all required personal protective equipment as specified in Table 1.

  • Handling: Conduct all manipulations of this compound within a fume hood to minimize inhalation exposure.[1][6] When weighing or transferring the solid material, take care to avoid the formation of dust.[1][6] Keep the container tightly sealed when not in use.[1][6]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Do not eat, drink, or smoke in the laboratory area.[1][6]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated gloves and weighing paper, in a designated, properly labeled, and sealed container for hazardous waste.[7]

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant or licensed collector.[1][7] Do not dispose of it down the drain or in the regular trash.

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations for hazardous waste.[8]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.